Isobutyl phenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNUYWHIJSKABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291848 | |
| Record name | Isobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-75-6 | |
| Record name | (2-Methylpropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl phenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isobutyl phenyl ether CAS number 1126-75-6 properties
An In-depth Technical Guide on Isobutyl Phenyl Ether (CAS 1126-75-6)
Abstract
This compound, with CAS number 1126-75-6, is an aromatic ether characterized by a phenyl group bonded to an isobutyl group via an oxygen atom.[1] Its chemical formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .[2][3] This compound typically presents as a colorless to pale yellow liquid with a distinct aromatic, sweet, and floral odor.[1][3] Due to its hydrophobic nature, it exhibits low solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characteristics, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The compound's significant hydrophobicity, indicated by a LogP of approximately 3.5, is a key characteristic.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 1126-75-6 | [3] |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Boiling Point | 196 °C at 760 mmHg; 201 °C (estimated) | [3][4] |
| Density | 0.919 g/cm³ | [4][5] |
| Flash Point | 71.6 °C | [4][5] |
| Vapor Pressure | 0.3655 hPa @ 20°C; 0.572 mmHg @ 25°C | [3][4] |
| XLogP3-AA / LogP | 3.5 / 2.72 | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Sweet, floral, fruity | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Solubility | Low in water; soluble in organic solvents | [1] |
Synthesis and Reactivity
The most common and fundamental method for preparing this compound is the Williamson ether synthesis.[2] This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion.[2] For this compound, this is achieved by reacting sodium phenoxide with an isobutyl halide, such as isobutyl bromide.[2]
The reaction is most efficient with primary alkyl halides like isobutyl bromide.[2] The cleavage of the ether can be accomplished under harsh conditions, typically with strong acids like HBr or HI. For an unsymmetrical ether like this compound, cleavage occurs at the alkyl-oxygen bond, yielding phenol (B47542) and an isobutyl halide, because the phenyl-oxygen bond is stronger and the formation of a phenyl cation is unfavorable.[2]
Caption: Logical relationship in Williamson ether synthesis.
Representative Experimental Protocol: Williamson Synthesis
The following protocol is a representative method for the synthesis of this compound based on the Williamson ether synthesis principles.
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide (B78521) to form sodium phenoxide in situ.
-
Alkylation Reaction: To the solution of sodium phenoxide, add a slight excess of isobutyl bromide.
-
Reaction Condition: Heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress can be monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Purification: Combine the organic extracts and wash them with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Final Product: After filtering off the drying agent, remove the solvent by rotary evaporation. The crude product can then be purified by distillation under reduced pressure to yield pure this compound.[6]
Caption: General experimental workflow for synthesis.
Spectroscopic Analysis
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals in the range of 6.8-7.3 δ. - -O-CH₂- Protons: A doublet shifted downfield to ~3.7 δ due to the adjacent oxygen. - -CH- Proton: A multiplet around 2.0 δ. - -CH₃ Protons: A doublet around 1.0 δ, representing the two equivalent methyl groups. |
| ¹³C NMR | - Aromatic Carbons: Signals in the 110-160 δ range. - -O-CH₂- Carbon: A downfield signal in the ether region, typically 70-80 δ. - -CH- Carbon: A signal around 28 δ. - -CH₃ Carbons: A signal around 19 δ. |
| IR Spectroscopy | - C-O Stretch: Two characteristic strong C-O stretching absorptions for phenyl alkyl ethers are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[7][8] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150. - Fragmentation: Common fragmentation patterns would include the loss of the isobutyl group (C₄H₉) leading to a phenoxy radical cation at m/z = 93, and the formation of an isobutyl cation at m/z = 57. |
Applications in Research and Drug Development
This compound serves as a valuable reagent and model substrate in scientific research, particularly for investigating reaction pathways and the stability of intermediates in organic chemistry.[2] Its structure is also of interest in fragrance and flavor research due to its sweet, floral, and fruity scent profile.[2][3]
In the context of drug development, while this compound is not an active pharmaceutical ingredient itself, its core structure is relevant. The phenyl ether moiety is a common feature in many biologically active molecules. Understanding the synthesis, stability, and physicochemical properties of model compounds like this compound is fundamental. Furthermore, the isobutyl group is a common substituent in pharmaceuticals (e.g., Ibuprofen). The study of such simple molecules contributes to the broader understanding of structure-activity relationships (SAR) and the principles of bioisosterism, where different functional groups can be interchanged to modulate a compound's biological activity and pharmacokinetic properties.[9][10]
Safety and Handling
Safety data for this compound indicates that it should be handled with care in a well-ventilated laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Although specific toxicity data is limited, it is recommended to avoid inhalation, ingestion, and direct skin contact.[1][11] The compound is combustible and should be kept away from open flames and sources of ignition.[12][13]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[11]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[11]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.[11]
References
- 1. CAS 1126-75-6: (2-methylpropoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 3. scent.vn [scent.vn]
- 4. lookchem.com [lookchem.com]
- 5. Benzene,(2-methylpropoxy)- | CAS#:1126-75-6 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Physical and chemical properties of isobutyl phenyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isobutyl phenyl ether, also known as 2-methylpropoxybenzene, is an organic compound with the chemical formula C₁₀H₁₄O.[1][2][3] It belongs to the class of aromatic ethers, characterized by a phenyl group bonded to an isobutoxy group. This compound serves as a valuable reagent and intermediate in various organic syntheses. Its structural features, particularly the ether linkage and the aromatic ring, dictate its physical properties and chemical behavior. Understanding these properties is crucial for its effective application in research and development, including in the synthesis of more complex molecules that may have pharmaceutical relevance.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | |
| Boiling Point | 196 °C at 760 mmHg | [1] |
| est. 201 °C | [2][4] | |
| Melting Point | No experimental data available. For comparison, the melting point of the isomeric n-butyl phenyl ether is -19 °C. | |
| Density | 0.919 g/cm³ | [1] |
| Solubility | Low solubility in water. Soluble in many organic solvents like alcohol. | [5] |
| Vapor Pressure | 0.572 mmHg at 25 °C | [1] |
| Flash Point | 71.6 °C | [1] |
| LogP (XLogP3-AA) | 3.5 | [2][4] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily governed by the ether linkage and the aromatic phenyl ring.
Williamson Ether Synthesis
The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[4] For the synthesis of this compound, this would involve the reaction of sodium phenoxide with isobutyl bromide.[4]
Caption: Williamson Ether Synthesis of this compound.
Electrophilic Aromatic Substitution
The isobutoxy group (-O-isobutyl) is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. The oxygen atom donates electron density to the ring through resonance, making the ortho and para positions more susceptible to attack by electrophiles.
Ether Cleavage
The ether linkage in this compound can be cleaved under harsh conditions, typically by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[4] The reaction proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered carbon of the protonated ether. In the case of this compound, this results in the formation of phenol and isobutyl halide.[4]
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show the following signals:
-
Aromatic protons: A multiplet in the range of δ 6.8-7.3 ppm, corresponding to the five protons on the phenyl ring. The protons ortho to the isobutoxy group will be the most shielded.
-
-O-CH₂- protons: A doublet at approximately δ 3.7 ppm. This signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom.
-
-CH- proton: A multiplet (septet) around δ 2.0 ppm.
-
-CH₃ protons: A doublet at approximately δ 1.0 ppm, corresponding to the six equivalent methyl protons.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to exhibit the following signals:
-
Aromatic carbons: Several peaks in the δ 110-160 ppm region. The carbon attached to the oxygen (ipso-carbon) will be the most downfield in this region.
-
-O-CH₂- carbon: A signal around δ 74 ppm.
-
-CH- carbon: A signal around δ 28 ppm.
-
-CH₃ carbons: A signal around δ 19 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.[4]
-
C-O-C stretching: A strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[4]
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.[4]
-
Aromatic C-H stretching: Bands just above 3000 cm⁻¹.[4]
-
Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.[4]
Mass Spectrometry
In mass spectrometry with electron impact (EI) ionization, this compound (molecular weight 150.22 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z = 150.[4] Common fragmentation patterns for phenyl alkyl ethers include:[4]
-
Loss of the alkyl group: Cleavage of the C-O bond can lead to the formation of a phenoxy radical cation at m/z = 93 or a phenol radical cation at m/z = 94 due to rearrangement.[4]
-
Loss of an alkene: A common fragmentation pathway for butyl phenyl ethers is the loss of butene (C₄H₈), resulting in a prominent peak at m/z = 94.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from standard procedures for the Williamson ether synthesis of aryl ethers.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Isobutyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of phenol in absolute ethanol.
-
Carefully add one molar equivalent of sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux until all the sodium hydroxide has reacted to form sodium phenoxide.
-
Allow the mixture to cool slightly, then add one molar equivalent of isobutyl bromide dropwise from a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the washings are neutral.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and evaporate the diethyl ether using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Determination of Boiling Point
The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.
Caption: Workflow for boiling point determination.
Procedure (Simple Distillation):
-
Place a small volume of this compound in a distillation flask along with a few boiling chips.
-
Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
Gently heat the flask.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.
Procedure:
-
Accurately weigh a clean, dry pycnometer (or a graduated cylinder for a less precise measurement).
-
Fill the pycnometer with this compound to a calibrated mark, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
The density is calculated by dividing the mass of the liquid by its known volume.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated physical data, along with the description of its chemical reactivity and predicted spectroscopic characteristics, offer a solid foundation for its use in a laboratory setting. The provided experimental protocols for its synthesis and the determination of its physical properties are designed to be practical and informative for researchers and scientists. While a lack of readily available experimental spectra is a limitation, the predicted data based on sound chemical principles provides a useful reference. This guide serves as a comprehensive starting point for anyone working with this compound in the fields of organic chemistry and drug development.
References
Isobutyl phenyl ether molecular structure and weight
An In-depth Technical Guide on Isobutyl Phenyl Ether
This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Quantitative Molecular Data
The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization. The molecular weight is a critical parameter for converting between mass and moles, while the molecular formula provides the elemental composition.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₄O | [1][2][3][4][5][6] |
| Molecular Weight | 150.22 g/mol | [1][2][4] |
| IUPAC Name | 2-methylpropoxybenzene | [1][4] |
| Canonical SMILES | CC(C)COC1=CC=CC=C1 | [2] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below. This visualization illustrates the connectivity of the atoms, showing a phenyl group attached to an isobutyl group via an ether linkage.
Caption: Molecular structure of this compound.
Experimental Protocols
While this document focuses on the molecular structure and weight, it is important to note that these properties are foundational for various experimental applications. For instance, in mechanistic studies of Lewis acid-catalyzed rearrangement reactions, deuterated analogues of this compound have been utilized.[1] The experimental protocol for such a study would typically involve:
-
Synthesis of Deuterated this compound: Introduction of deuterium (B1214612) labels at specific positions on the isobutyl chain or phenyl ring via established synthetic organic chemistry methods.
-
Reaction with Lewis Acid: Treatment of the deuterated ether with a Lewis acid, such as aluminium bromide, under controlled temperature and solvent conditions.
-
Product Isolation and Characterization: Separation of the resulting products (e.g., sec-butylphenols and chloro-sec-butylbenzenes) using techniques like column chromatography.[1]
-
Analysis of Deuterium Scrambling: Determination of the deuterium distribution in the products using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This analysis provides insights into the reaction mechanism, indicating whether it proceeds via a carbonium ion-type mechanism or through π-complex intermediates.[1]
References
Synthesis of isobutyl phenyl ether from phenol
An In-depth Technical Guide to the Synthesis of Isobutyl Phenyl Ether from Phenol (B47542)
Introduction
This compound (CAS 1126-75-6) is an organic compound with the molecular formula C₁₀H₁₄O.[1] Its structure, featuring a phenoxy group attached to an isobutyl chain, makes it a valuable intermediate and starting material in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] For instance, it can serve as a precursor for certain 2-arylpropionic acids, a class of compounds known for their anti-inflammatory properties, which includes ibuprofen.[1]
The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis.[2][3] This reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In the context of this guide, the synthesis involves the reaction of sodium phenoxide (generated from phenol) with an isobutyl halide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
This document provides a comprehensive technical overview of the synthesis of this compound from phenol, detailing the reaction mechanism, experimental protocols, and comparative data on various synthetic approaches. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of this compound from phenol follows the SN2 pathway of the Williamson ether synthesis.[1][2] The process occurs in two primary stages:
-
Deprotonation of Phenol : Phenol is first deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a sodium phenoxide salt. The phenoxide ion is a potent nucleophile.[3]
-
Nucleophilic Substitution : The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the isobutyl halide (e.g., isobutyl bromide). This attack occurs from the backside relative to the leaving group (the halide), leading to the formation of the ether linkage and a sodium halide salt as a byproduct.[2][3]
The reaction is most efficient with primary alkyl halides like isobutyl bromide.[1][3] Secondary and tertiary alkyl halides are more prone to undergoing a competing E2 elimination reaction, which would produce an alkene instead of the desired ether.[1][2]
Caption: Reaction mechanism for the Williamson synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yield synthesis. Below are protocols for a classical approach and a modern variation using phase-transfer catalysis.
Protocol 1: Classical Williamson Ether Synthesis
This protocol describes a standard laboratory procedure for the synthesis of n-butyl phenyl ether, which is directly adaptable for this compound by substituting n-butyl bromide with isobutyl bromide.
Reagents and Equipment:
-
Phenol
-
Sodium metal or Sodium Hydroxide
-
Isobutyl bromide
-
Absolute Ethanol (B145695) (solvent)
-
Diethyl ether (extraction solvent)
-
10% Sodium Hydroxide solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Phenoxide Formation: In a dry round-bottom flask, dissolve phenol in absolute ethanol. Cautiously add an equimolar amount of sodium metal in small pieces or an equimolar amount of sodium hydroxide and heat gently to form the sodium phenoxide solution.[4][5]
-
Alkylation: Attach a reflux condenser and add a slight molar excess of isobutyl bromide to the sodium phenoxide solution through the condenser.[4]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours.[4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.[4]
-
If ethanol was used as the solvent, it can be removed via distillation.[5]
-
Pour the cooled mixture into a separatory funnel containing water.[4][5]
-
Extract the aqueous layer twice with diethyl ether.[7]
-
Combine the organic extracts and wash sequentially with 5-10% aqueous sodium hydroxide (to remove unreacted phenol) and then with water until the washings are neutral.[4][7]
-
-
Drying and Purification:
Protocol 2: Phase-Transfer Catalysis (PTC) Method
Phase-transfer catalysis (PTC) is an advanced technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[8] This method often leads to faster reactions, milder conditions, and easier work-ups.[8] A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is commonly used as the catalyst.[4]
Reagents and Equipment:
-
Phenol
-
Isobutyl bromide
-
Aqueous Sodium Hydroxide (e.g., 50% w/v)
-
Toluene or another non-polar organic solvent
-
Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst
-
Round-bottom flask with a mechanical stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add phenol, toluene, and an aqueous solution of sodium hydroxide.
-
Catalyst and Alkylation: Add a catalytic amount of TBAB (typically 1-5 mol%) to the biphasic mixture. Add isobutyl bromide.
-
Reaction: Heat the mixture to 45–85 °C and stir vigorously for several hours to ensure efficient mixing of the phases.[9] Monitor the reaction by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water, followed by a brine solution.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
-
Data Presentation
Quantitative data from various synthetic approaches are summarized below for comparison.
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Catalyst/Promoter | Typical Yield (%) |
|---|---|---|---|---|---|
| Classical Williamson | Sodium Phenoxide, Isobutyl Bromide | Ethanol or THF | 80–120 | None | 60–85[1] |
| Phase-Transfer Catalysis | Phenol, Isobutyl Bromide, NaOH | Toluene/Water | 45–85 | TBAB, PEG-600 | High (often >90)[9] |
| Ionic Liquid | Phenol, Alkyl Halide, Base | [bmim]Br | Room Temp. | Ionic Liquid | 80–95[1] |
| Microwave/Ultrasound | Phenol, Alkyl Halide, Base | Solvent-free | N/A | MW/US Irradiation | High[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1] |
| CAS Number | 1126-75-6[1] |
| Boiling Point (estimated) | 201 °C[1] |
| Calculated logP (XLogP3-AA) | 3.5[1] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized laboratory workflow for ether synthesis and purification.
Conclusion
The synthesis of this compound from phenol is most effectively achieved through the Williamson ether synthesis. While the classical method provides reliable yields, modern adaptations such as phase-transfer catalysis and the use of ionic liquids offer significant advantages, including milder reaction conditions, higher yields, and adherence to green chemistry principles.[1] The choice of a primary alkyl halide like isobutyl bromide is critical to favor the SN2 substitution pathway and avoid competing elimination reactions.[1][2] The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this valuable chemical intermediate.
References
- 1. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profiling of 2-Methylpropoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylpropoxybenzene, also known as isobutoxybenzene. Due to the limited availability of published experimental spectra for 2-methylpropoxybenzene, this document utilizes data from its structural isomer, (2-methylpropyl)benzene, also known as isobutylbenzene, as a representative example to illustrate the application and interpretation of key spectroscopic techniques. The structural difference lies in the point of attachment of the isobutyl group to the benzene (B151609) ring; in 2-methylpropoxybenzene, it is connected via an ether linkage, whereas in isobutylbenzene, it is a direct carbon-carbon bond. This guide details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for (2-methylpropyl)benzene. These values provide a basis for the structural elucidation and characterization of this and structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data for (2-methylpropyl)benzene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.10 | m | 5H | Aromatic protons (C₆H₅) |
| 2.45 | d | 2H | Benzylic protons (-CH₂-) |
| 1.88 | m | 1H | Methine proton (-CH-) |
| 0.90 | d | 6H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for (2-methylpropyl)benzene
| Chemical Shift (δ) ppm | Assignment |
| 141.9 | Quaternary Aromatic Carbon (C-1) |
| 129.3 | Aromatic CH (C-3, C-5) |
| 128.3 | Aromatic CH (C-2, C-6) |
| 125.9 | Aromatic CH (C-4) |
| 45.2 | Benzylic Carbon (-CH₂-) |
| 30.2 | Methine Carbon (-CH-) |
| 22.4 | Methyl Carbon (-CH₃) |
Table 3: IR Spectroscopic Data for (2-methylpropyl)benzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3087 - 3027 | Medium | Aromatic C-H Stretch |
| 2956 - 2869 | Strong | Aliphatic C-H Stretch |
| 1604, 1496, 1454 | Medium-Strong | Aromatic C=C Bending |
| 743, 698 | Strong | C-H Out-of-plane Bending (Monosubstituted) |
Table 4: Mass Spectrometry Data for (2-methylpropyl)benzene
| m/z | Relative Intensity (%) | Assignment |
| 134 | 25 | Molecular Ion [M]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | 20 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and can be adapted for the analysis of 2-methylpropoxybenzene and other similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte (2-methylpropoxybenzene)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1] The solvent should be chosen for its ability to dissolve the compound and for its deuterium (B1214612) signal, which is used by the spectrometer to lock the magnetic field.[2]
-
Internal Standard: Add a small amount of an internal standard, such as TMS, to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will then be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.
-
Acquisition:
-
For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and the number of scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the analyte by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., salt plates (NaCl or KBr) for neat liquids, or an Attenuated Total Reflectance (ATR) accessory)
-
Analyte (2-methylpropoxybenzene)
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or dichloromethane)
Procedure for Neat Liquid using Salt Plates:
-
Sample Preparation: Place one to two drops of the liquid analyte onto the surface of a clean, dry salt plate.
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
-
Acquisition: Mount the "sandwich" plate assembly in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument measures the frequencies at which the sample absorbs infrared radiation.
-
Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte to aid in its identification and structural elucidation.
Materials:
-
Mass Spectrometer (e.g., with an Electron Ionization source)
-
Sample introduction system (e.g., direct insertion probe or gas chromatograph)
-
Analyte (2-methylpropoxybenzene)
Procedure for Electron Ionization (EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe which is heated to vaporize the sample, or by injecting the sample into a gas chromatograph (GC) which separates components before they enter the mass spectrometer.[4]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.[5]
Visualization of Spectroscopic Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical connections between the different spectroscopic techniques and a typical experimental workflow.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide.
Caption: A generalized experimental workflow for spectroscopic analysis of an organic compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Isobutylbenzene(538-93-2) 13C NMR [m.chemicalbook.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Reactivity of Isobutyl Phenyl Ether with Lewis Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl phenyl ether, a key organic intermediate, exhibits a range of reactivities in the presence of Lewis acids. Understanding these reactions is crucial for its application in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. This technical guide provides a comprehensive overview of the primary transformations that this compound undergoes when treated with Lewis acids, focusing on ether cleavage and rearrangement reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
The reactivity of this compound with Lewis acids is primarily centered around the activation of the ether oxygen by the Lewis acid, which facilitates the cleavage of the carbon-oxygen bond. This can lead to the formation of valuable phenolic compounds and alkylated derivatives. Furthermore, the carbocation intermediates generated during these reactions can undergo rearrangements, leading to a diverse array of products. This guide will delve into the mechanisms of these transformations, provide illustrative experimental protocols, and present comparative data to aid in reaction design and optimization.
Core Reactions and Mechanisms
The interaction of this compound with Lewis acids predominantly leads to two major types of reactions: ether cleavage and skeletal rearrangement.
Lewis Acid-Catalyzed Ether Cleavage
The cleavage of the C-O bond in ethers is a fundamental reaction facilitated by Lewis acids.[1] In the case of this compound, the Lewis acid coordinates to the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack, typically by a halide if present, or by another nucleophilic species in the reaction mixture. The cleavage of aryl alkyl ethers like this compound preferentially occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and the formation of a phenyl cation is energetically unfavorable.[2][3]
The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group and the reaction conditions. For this compound, which has a primary alkyl group, the SN2 mechanism is generally favored. However, the formation of a transient carbocation can also lead to SN1-type products, especially with stronger Lewis acids that can promote carbocation formation.
General Mechanism of Ether Cleavage:
Figure 1: General workflow for Lewis acid-catalyzed ether cleavage.
Lewis Acid-Catalyzed Rearrangement
In the presence of strong Lewis acids, such as aluminum bromide, this compound can undergo significant rearrangement reactions. Mechanistic studies have shown that these rearrangements often proceed through a carbonium ion-type mechanism.[2] The initial cleavage of the ether linkage can generate an isobutyl carbocation. This primary carbocation can then rearrange to a more stable tertiary carbocation (tert-butyl cation) via a hydride shift. This rearranged carbocation can then alkylate the phenol, leading to the formation of sec-butylphenols.
Proposed Mechanism for Rearrangement:
Figure 2: Proposed pathway for the rearrangement of this compound.
Quantitative Data on Reactivity
| Lewis Acid | Substrate | Reaction Type | Product(s) | Yield (%) | Reference |
| AlMe₃ | Aryl-methyl ether | Cleavage | Phenol derivative | Rate enhancement by orders of magnitude | [4][5][6][7][8] |
| AlCl₃ | Anisole (B1667542) | Friedel-Crafts Acylation | 4-Methoxyacetophenone | Good | [9][10][11][12][13] |
| BBr₃ | General Ethers | Cleavage | Alcohols/Phenols | Generally high | [1] |
Table 1: Illustrative Reactivity Data for Aryl Ethers with Lewis Acids.
Experimental Protocols
The following are generalized experimental protocols for the types of reactions this compound undergoes with Lewis acids. These are based on standard procedures for similar substrates and should be adapted and optimized for specific research needs.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cleavage of this compound
Objective: To cleave the ether linkage of this compound to yield phenol and an isobutyl derivative.
Materials:
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃, BBr₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the stirred solution. If the Lewis acid is a solid, it can be added in portions. If it is a liquid (like BBr₃), it can be added dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, or warm to room temperature and reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Figure 3: Experimental workflow for ether cleavage.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Rearrangement of this compound
Objective: To induce the rearrangement of this compound to form sec-butylphenol.
Materials:
-
This compound
-
Strong Lewis acid (e.g., anhydrous AlBr₃)
-
Anhydrous, non-polar solvent (e.g., benzene (B151609) or cyclohexane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Hydrolyzing solution (e.g., dilute HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a reaction apparatus as described in Protocol 1.
-
Dissolve this compound in the anhydrous non-polar solvent.
-
Add the anhydrous Lewis acid (e.g., AlBr₃) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for several hours. Monitor the formation of the rearranged product by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C.
-
Slowly hydrolyze the reaction mixture by adding dilute HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting sec-butylphenol by distillation or chromatography.
Conclusion
The reactivity of this compound with Lewis acids is a rich area of study with significant implications for synthetic chemistry. The primary pathways of ether cleavage and rearrangement offer routes to valuable phenolic and alkylated aromatic compounds. The choice of Lewis acid, solvent, and temperature are critical parameters that can be tuned to favor a desired product. While specific quantitative data for this compound is limited, the general principles and protocols outlined in this guide provide a solid foundation for further research and development in this area. Future work should focus on a systematic study of various Lewis acids and reaction conditions to build a comprehensive reactivity profile for this versatile molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe_3 [authors.library.caltech.edu]
- 6. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni : Orders of Magnitude Rate Enhancement by AlMe 3 * * | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]
- 13. shaalaa.com [shaalaa.com]
Mechanism of isobutyl phenyl ether rearrangement reactions
An In-depth Technical Guide on the Core Mechanism of Isobutyl Phenyl Ether Rearrangement Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rearrangement of this compound is a significant reaction in organic synthesis, primarily proceeding through an acid-catalyzed pathway analogous to the Fries rearrangement. This guide elucidates the core mechanisms of this transformation, providing a detailed examination of the reaction pathways, intermediates, and the factors influencing product distribution. Contrary to what might be assumed from its structure, the rearrangement of this compound does not typically follow a Claisen rearrangement pathway, a distinction that will be clarified herein. This document serves as a technical resource, offering detailed experimental methodologies, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, an aromatic ether, undergoes rearrangement reactions under specific conditions to yield substituted phenolic compounds. Understanding the mechanism of these rearrangements is crucial for controlling product selectivity and for the rational design of synthetic routes in medicinal chemistry and materials science. The primary focus of this guide is the acid-catalyzed rearrangement, which has been shown to be the predominant pathway.
The Predominant Mechanism: Acid-Catalyzed Rearrangement (A Fries-type Rearrangement)
The acid-catalyzed rearrangement of this compound is best described as an intermolecular process that shares characteristics with the Fries rearrangement.[1] This reaction is typically promoted by Lewis acids, such as aluminum chloride (AlCl₃).[1]
3.1 Proposed Mechanism
The widely accepted mechanism involves the following key steps:
-
Coordination of the Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the oxygen atom of the this compound. This coordination weakens the C-O bond of the ether linkage.
-
Formation of a Carbocation Intermediate: The weakened C-O bond cleaves to form a phenoxide-Lewis acid complex and an isobutyl carbocation.
-
Carbocation Rearrangement: The primary isobutyl carbocation is unstable and rapidly rearranges to the more stable tertiary-butyl (t-butyl) carbocation via a hydride shift.
-
Intermolecular Electrophilic Aromatic Substitution: The t-butyl carbocation then acts as an electrophile and attacks the electron-rich phenol (B47542) ring of another molecule in a Friedel-Crafts alkylation reaction. This attack is regioselective, favoring the para position due to steric hindrance at the ortho positions.
-
Deprotonation and Product Formation: A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, which is predominantly p-t-butylphenol.[1]
It is a crucial observation that the product is p-t-butylphenol, not p-isobutylphenol, which strongly supports the intermolecular mechanism involving a rearranged carbocation intermediate.[1]
Visualization of the Acid-Catalyzed Rearrangement
The following diagram illustrates the proposed intermolecular mechanism for the acid-catalyzed rearrangement of this compound.
Caption: Acid-catalyzed rearrangement of this compound.
Distinction from the Claisen Rearrangement
The Claisen rearrangement is a[2][2]-sigmatropic rearrangement that is characteristic of allyl aryl ethers.[3][4][5] This reaction is a concerted, intramolecular process that proceeds through a cyclic transition state.[3][4] The key structural requirement for a Claisen rearrangement is the presence of an allyl group (CH₂=CH-CH₂-) attached to the ether oxygen. This compound lacks this allylic moiety and therefore does not undergo a Claisen rearrangement under typical thermal conditions.
Quantitative Data
While specific quantitative data for the rearrangement of this compound is sparse in the readily available literature, data from the analogous Fries rearrangement of phenyl isobutyrate provides valuable insights into the product distribution under different conditions.
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | ortho-Product Yield (%) | para-Product Yield (%) | Reference |
| Phenyl Isobutyrate | AlCl₃ | None | 140-150 | 1 | 40 | 11 | [6] |
| Phenyl Isobutyrate | AlCl₃ | Nitrobenzene | 25 | - | - | 86 | [6] |
These data highlight the significant influence of reaction conditions on the regioselectivity of the rearrangement, with lower temperatures and polar solvents favoring the para product.
Experimental Protocols
The following are generalized experimental protocols for conducting acid-catalyzed ether rearrangements, based on procedures described for similar reactions.
7.1 General Procedure for Acid-Catalyzed Rearrangement of Phenyl Ethers
-
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or no solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
-
Procedure:
-
To a stirred solution or suspension of anhydrous aluminum chloride in the chosen solvent (or neat ether) under an inert atmosphere (e.g., nitrogen), add the this compound dropwise at a controlled temperature (e.g., 0-25 °C).
-
After the addition is complete, the reaction mixture is stirred at the desired temperature (e.g., room temperature to 150 °C) for a specified time (e.g., 1-24 hours). Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as distillation, recrystallization, or column chromatography.
-
-
Characterization:
-
The structure of the product(s) should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Logical Workflow for Mechanism Determination
The following diagram outlines the logical workflow used to deduce the rearrangement mechanism.
References
- 1. 818. Acid-catalysed rearrangements of alkyl aryl ethers. Part I. Rearrangement of butyl phenyl ethers with aluminium chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
In-Depth Technical Guide to the Stability and Storage of Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for isobutyl phenyl ether. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work. This document details the known stability profile, potential degradation pathways, and recommended analytical approaches for stability assessment, including detailed experimental protocols derived from established pharmaceutical industry practices.
Chemical Stability Profile
This compound is a generally stable compound under standard ambient conditions.[1] However, its stability can be compromised by exposure to elevated temperatures, acidic conditions, and oxidizing agents. The ether linkage is the primary site of potential degradation.
Thermal Stability
The thermal stability of this compound is robust under typical laboratory conditions. However, elevated temperatures can induce degradation.
Table 1: Thermal Stability Data for this compound
| Parameter | Value | Reference |
| Onset of Decomposition | 220°C | [2] |
Note: This data is based on experimental thermogravimetric analysis (TGA).
Hydrolytic Stability
The ether linkage in this compound is generally resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly increased in acidic environments.
Under acidic conditions, the ether bond is susceptible to cleavage, yielding phenol (B47542) and isobutanol as the primary degradation products.[2]
Oxidative Stability
Oxidative degradation can occur, particularly in the presence of strong oxidizing agents. The isobutyl group is susceptible to oxidation, which can lead to the formation of a peroxyl radical. This can then undergo further reactions to form hydroperoxides, ultimately leading to the cleavage of the molecule.[2] Potential degradation products from oxidative stress include phenol, isobutyraldehyde, and isobutyric acid.[2]
Photostability
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on information from multiple safety data sheets.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | References |
| Temperature | Store in a cool place. | [5][6] |
| Atmosphere | Store in a dry and well-ventilated area. | [5][6] |
| Container | Keep container tightly closed. | [5][6] |
| Incompatible Materials | Avoid strong oxidizing agents. | [5] |
| Handling Precautions | Keep away from heat, sparks, and open flames. | [5] |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes for this compound are acid-catalyzed hydrolysis and oxidation.
Caption: Potential degradation pathways of this compound under acidic and oxidative stress.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
General Forced Degradation Protocol
Forced degradation studies should aim for a target degradation of 5-20%.[7]
Table 3: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature or 50-60°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Elevated Temperature (e.g., 60-80°C) | 60-80°C | Up to 7 days |
| Photostability | UV and Visible Light | Ambient | As per ICH Q1B |
Sample Preparation for Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
For hydrolytic and oxidative studies, dilute the stock solution with the respective stressor solution (acid, base, or hydrogen peroxide) to a final concentration suitable for analysis.
-
For thermal studies, store the stock solution at the specified temperature.
-
For photostability studies, expose the solution in a photochemically transparent container to the light source as specified in ICH Q1B guidelines.[3]
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.
Table 4: Starting Conditions for HPLC Method Development
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at a wavelength appropriate for the chromophore (e.g., 220 nm, 254 nm) |
| Injection Volume | 10 µL |
The method should be optimized to achieve adequate separation of all peaks. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.
Caption: A logical workflow for the stability assessment of a chemical compound.
Conclusion
This compound is a chemically stable compound under recommended storage conditions. However, it is susceptible to degradation under thermal, acidic, and oxidative stress. For research and drug development applications, it is imperative to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition and oxidizing agents. A thorough understanding of its stability profile through forced degradation studies and the use of a validated stability-indicating analytical method are essential to ensure the quality and reliability of experimental results.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. iagim.org [iagim.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Solubility of Isobutyl Phenyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isobutyl phenyl ether in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information based on the general principles of chemical solubility, the known properties of ethers, and qualitative assessments. The content is intended to provide a robust predictive framework and practical experimental guidance for laboratory applications.
Introduction to this compound
This compound (CAS 1126-75-6) is an organic compound with the molecular formula C₁₀H₁₄O.[1][2][3] Its structure consists of a phenyl group bonded to an isobutyl group through an ether linkage. This structure, featuring a significant nonpolar hydrocarbon component and a weakly polar ether group, governs its solubility characteristics. Ethers are generally considered to be good solvents for a wide range of organic compounds due to their ability to dissolve both nonpolar and weakly polar substances.[3] this compound's significant hydrophobicity, indicated by a calculated logP of 3.5, suggests poor solubility in water but favorable solubility in many organic solvents.[3]
Predicted Solubility of this compound in Organic Solvents
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This information is predictive and should be confirmed experimentally for precise quantitative applications.
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane | High | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |
| Toluene (B28343) | High | The aromatic ring in toluene interacts favorably with the phenyl group of this compound. | |
| Diethyl Ether | High (Miscible) | Both are ethers with similar polarities, making them highly likely to be miscible. | |
| Polar Aprotic Solvents | Acetone | Moderate to High | Acetone has a significant dipole moment but can still solvate the nonpolar parts of this compound. |
| Ethyl Acetate | Moderate to High | Similar in polarity to acetone, expected to be a good solvent. | |
| Tetrahydrofuran (THF) | High (Miscible) | THF is a cyclic ether and is expected to be an excellent solvent for other ethers. | |
| Dimethylformamide (DMF) | Moderate | DMF is a highly polar aprotic solvent; while it can dissolve many organic compounds, the significant nonpolar character of this compound may limit its miscibility. | |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | DMSO is a very polar aprotic solvent, and a significant mismatch in polarity likely exists. | |
| Polar Protic Solvents | Methanol (B129727) | Low to Moderate | The polarity of methanol and its hydrogen-bonding capability may not favorably interact with the largely nonpolar this compound. |
| Ethanol | Moderate | Ethanol is less polar than methanol and has a larger alkyl group, which may improve its ability to solvate this compound. | |
| Water | Very Low | The high polarity and strong hydrogen-bonding network of water are incompatible with the nonpolar nature of this compound.[3] |
Experimental Protocol for Determining Solubility
The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on standard laboratory procedures for solubility determination.[5][6][7][8]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Volumetric flasks
-
Graduated cylinders or burettes
-
Analytical balance
-
Test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (optional, for precise temperature control)
Procedure:
-
Preparation of Saturated Solution:
-
In a test tube or vial, add a known volume of the organic solvent (e.g., 5 mL).
-
To this, add small, incremental amounts of this compound.
-
After each addition, vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 2-5 minutes) to facilitate dissolution.
-
Continue adding the solute until a separate phase (undissolved solute) is observed, indicating that the solution is saturated.
-
To ensure equilibrium, allow the saturated solution to stand for an extended period (e.g., several hours) at a constant temperature.
-
-
Isolation of a Known Volume of the Saturated Solution:
-
Carefully transfer a known volume of the clear, supernatant liquid (the saturated solution) to a pre-weighed volumetric flask. Be cautious not to transfer any of the undissolved solute.
-
-
Determination of the Mass of the Solute:
-
Weigh the volumetric flask containing the saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely evaporated, reweigh the flask containing the non-volatile solute (this compound).
-
The difference in mass between the flask with the solute and the empty flask gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, most commonly as g/100 mL or mol/L.
-
To calculate solubility in g/100 mL:
-
Solubility = (Mass of solute in g / Volume of saturated solution in mL) x 100
-
-
To calculate solubility in mol/L:
-
First, convert the mass of the solute to moles using its molar mass (150.22 g/mol ).
-
Solubility = Moles of solute / Volume of saturated solution in L
-
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for determining the solubility of a liquid solute in a solvent.
References
An In-depth Technical Guide to the Health and Safety of Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of isobutyl phenyl ether (CAS No: 1126-75-6). The following sections detail its physical and chemical properties, toxicological data, fire and explosion hazards, and recommended safety protocols. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.[1][2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O[1][2] |
| Molecular Weight | 150.22 g/mol [1][3][5] |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Boiling Point | 196 - 210.2 °C[1][2][4] |
| Melting Point | -19 °C[1][4] |
| Flash Point | 71.6 - 82 °C[1][2][4] |
| Density | 0.919 - 0.935 g/cm³[1][2] |
| Vapor Pressure | 0.572 mmHg at 25°C[2] |
| Vapor Density | 5.18 (Air = 1.0)[1][4] |
| Solubility | Low solubility in water[3] |
| Partition Coefficient (log Pow) | 4.26[4] |
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates potential hazards upon exposure.
Table 2: Toxicological Data for this compound
| Endpoint | Result | Species | Remarks |
| Acute Oral Toxicity (LD50) | 3,200 mg/kg[6] | Mouse | Behavioral effects such as tremors were observed.[6] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | N/A | May cause redness, swelling, and pain.[1] |
| Skin Irritation | May cause skin irritation.[1] | N/A | Prolonged or repeated contact should be avoided.[1][7] |
| Inhalation | May cause respiratory tract irritation.[1] | N/A | Vapors may cause dizziness.[8] |
| Ingestion | May cause irritation of the digestive tract.[1] | N/A | |
| Chronic Toxicity | No information found.[1] | N/A |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4[6] | H227: Combustible liquid.[6] |
| Serious Eye Damage/Eye Irritation | Category 2A[6] | H319: Causes serious eye irritation.[6] |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life.[6] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to the hazards of this compound, based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is an alternative to the classical LD50 test and aims to determine the dose that produces evident toxicity without causing mortality.
-
Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[2] The initial dose is selected based on a sighting study.[2]
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg if no prior information is available).[2] The animal is observed for at least 24 hours.[2] Depending on the outcome (survival or death), the next animal is dosed at a higher or lower fixed dose level.
-
Main Study: Once the dose producing evident toxicity or the maximum non-lethal dose is identified in the sighting study, a group of five animals is dosed at that level.[9]
-
Administration of Substance: The test substance is administered orally by gavage.[3] Animals are fasted overnight before dosing.[3]
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[2] Body weight is recorded weekly.[9] At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.[3]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[10][11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[10]
-
Initial Test: A single animal is used for the initial test.[11][12] 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye.[13]
-
Observation: The eye is examined at 1, 24, 48, and 72 hours after application.[10] If reversible effects are observed, the animal is observed for up to 21 days to determine the reversibility of the effects.[14]
-
Confirmatory Test: If no corrosive or severe irritant effect is seen in the initial test, the response is confirmed in up to two additional animals.[11][12]
-
Scoring: Ocular lesions are scored based on a standardized system for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[10] The classification of the substance is based on the severity and reversibility of the observed effects.[6][15]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause irritation or corrosion upon contact with the skin.
-
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (usually an albino rabbit).[16][17]
-
Procedure: Approximately 0.5 mL of the liquid substance is applied to a small area of shaved skin (about 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[16][18]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days to assess the reversibility of any effects.[16][18]
-
Scoring: Skin reactions are scored based on a standardized scale. The substance is considered an irritant if the observed effects persist to the end of the 14-day observation period.[16]
Fire and Explosion Hazard Data
This compound is a combustible liquid and presents a fire hazard under certain conditions.
Table 4: Fire and Explosion Hazard Data
| Hazard | Data |
| Flash Point | 71.6 - 82 °C (Combustible)[1][2][4] |
| Explosion Limits | Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[6] |
| Hazardous Combustion Products | Carbon oxides.[6] |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
| Fire Fighting Procedures | Wear a self-contained breathing apparatus and full protective gear.[1][7] Use water spray to cool fire-exposed containers.[1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][19]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1][4]
Handling
-
Avoid contact with eyes, skin, and clothing.[7]
-
Take precautionary measures against static discharge.[6]
-
Use only in a well-ventilated area or in a chemical fume hood.[1][5]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][7]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Accidental Release Measures
-
Spills/Leaks: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]
-
Ventilation: Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the product from entering drains.[6]
Ecological Information
This compound is classified as toxic to aquatic life.
Table 5: Ecotoxicity Data
| Test | Species | Result | Duration |
| LC50 | Pimephales promelas (fathead minnow) | > 5.88 mg/l | 96 h |
Visualized Workflows
Chemical Handling Workflow
Caption: General workflow for safely handling this compound.
Risk Assessment Logical Diagram
Caption: Logical flow for chemical risk assessment.
References
- 1. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. Standard Operating Procedures for Laboratories | Juniata College [juniata.edu]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. shashikallada.com [shashikallada.com]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isobutyl phenyl ether via the Williamson ether synthesis. This method remains a cornerstone of ether synthesis in organic chemistry, valued for its reliability and versatility. The protocol herein describes the reaction of sodium phenoxide with isobutyl bromide. Included are comprehensive experimental procedures, tabulated quantitative data, and characterization details to guide researchers in the successful synthesis and identification of the target compound.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1] In the synthesis of this compound, the sodium salt of phenol (B47542) (sodium phenoxide) acts as the nucleophile, attacking the electrophilic carbon of isobutyl bromide and displacing the bromide ion.
Data Presentation
The following tables summarize the key quantitative data associated with the reactants and the product of this synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1388 | 2.13 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.26 |
| This compound | C₁₀H₁₄O | 150.22 | ~201 | ~0.919 |
Table 2: Expected Yield and Spectroscopic Data
| Parameter | Expected Value/Range |
| Yield | ~82% |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~3.7 (d, 2H, -O-CH₂-), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~159 (Ar-C-O), ~129 (Ar-C), ~121 (Ar-C), ~114 (Ar-C), ~75 (-O-CH₂-), ~28 (-CH-), ~19 (-CH(CH₃)₂) |
| IR (neat) | ν (cm⁻¹): ~3100-3000 (C-H, aromatic), ~2960-2850 (C-H, aliphatic), ~1240 (C-O, ether stretch), ~1600, 1500 (C=C, aromatic) |
Note: The spectroscopic data are estimated based on typical values for similar structures and may vary slightly.
Experimental Protocol
This protocol details the synthesis of this compound from phenol and isobutyl bromide.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Isobutyl bromide
-
Anhydrous diethyl ether (or other suitable solvent like THF or DMF)
-
5% aqueous sodium hydroxide solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
Step 1: Formation of Sodium Phenoxide
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of phenol in a suitable solvent such as ethanol (B145695) or methanol.
-
Carefully add one molar equivalent of a strong base, such as sodium hydroxide, to the solution.
-
Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide. This can be observed by the formation of a homogenous solution or a precipitate of the sodium phenoxide.
Step 2: Williamson Ether Synthesis
-
To the flask containing the sodium phenoxide, add a stoichiometric equivalent of isobutyl bromide.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (e.g., for ethanol, the reflux temperature is approximately 78 °C).
-
Maintain the reflux for a period of 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
Step 4: Purification and Characterization
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Caption: SN2 reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Synthesis of Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of isobutyl phenyl ether in a laboratory setting. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for preparing asymmetrical ethers. This protocol includes information on reagents, reaction conditions, purification techniques, and characterization of the final product. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram. Safety precautions for all hazardous materials are also addressed to ensure safe laboratory practices.
Introduction
This compound (also known as 2-methylpropoxybenzene) is an organic compound with applications in various fields, including fragrance, and as a reagent in organic synthesis.[1][2] Its synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4][5] This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, isobutyl bromide, to form the ether linkage.[3][4][5] The efficiency of this reaction is highest with primary alkyl halides like isobutyl bromide, minimizing competing elimination reactions.[3]
Materials and Reagents
| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Notes |
| Phenol | C₆H₅OH | 94.11 | 9.41 g (0.10 mol) | Sigma-Aldrich | Corrosive, toxic |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 4.40 g (0.11 mol) | Fisher Scientific | Corrosive |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 137.02 | 13.7 g (0.10 mol) | Acros Organics | Flammable, irritant |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | VWR | Highly flammable |
| 5% Sodium Hydroxide solution | NaOH(aq) | - | 100 mL | - | For washing |
| Saturated Sodium Chloride solution (Brine) | NaCl(aq) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | 10 g | Sigma-Aldrich | Drying agent |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Distillation apparatus
-
pH paper
-
Standard laboratory glassware
Experimental Protocol
Step 1: Preparation of Sodium Phenoxide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.41 g (0.10 mol) of phenol in 50 mL of deionized water.
-
Slowly add 4.40 g (0.11 mol) of sodium hydroxide pellets to the phenol solution while stirring. The dissolution of NaOH is exothermic, so the flask may be cooled in an ice bath if necessary.
-
Continue stirring until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.
Step 2: Williamson Ether Synthesis
-
To the freshly prepared sodium phenoxide solution, add 13.7 g (0.10 mol) of isobutyl bromide.
-
Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains inorganic salts.
-
Drain the lower aqueous layer and wash the organic layer sequentially with:
-
50 mL of 5% sodium hydroxide solution (to remove any unreacted phenol).
-
50 mL of deionized water.
-
50 mL of saturated sodium chloride solution (brine) to aid in the removal of dissolved water.
-
-
After each wash, drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add approximately 10 g of anhydrous magnesium sulfate to dry the solution. Swirl the flask for 5-10 minutes.
Step 4: Purification and Characterization
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by fractional distillation at atmospheric pressure. Collect the fraction boiling between 198-202 °C.[1][2]
-
Weigh the purified product and calculate the percentage yield.
-
Characterize the final product by obtaining its physical constants and spectroscopic data (IR, ¹H NMR, ¹³C NMR).
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molar Mass | 150.22 g/mol [1] |
| Boiling Point | ~201 °C[1][2] |
| Density | ~0.919 g/cm³[6] |
| Appearance | Colorless liquid |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H Stretch), ~3000-2850 (Aliphatic C-H Stretch), ~1600, 1500 (Aromatic C=C Stretch), ~1250 (Asymmetric C-O-C Stretch)[1] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, isobutyl group protons (specific shifts require experimental data) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, isobutyl group carbons (specific shifts require experimental data) |
Safety Precautions
-
Phenol: Highly toxic and corrosive. It can cause severe skin burns and is rapidly absorbed through the skin.[7][8][9][10] Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber are recommended).[9][10][11]
-
Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes. Handle with care and wear appropriate PPE.
-
Isobutyl Bromide: Flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. Handle in a fume hood away from ignition sources.
-
Diethyl Ether: Extremely flammable. Work in a fume hood and ensure there are no open flames or spark sources nearby.
In case of skin contact with phenol, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. byjus.com [byjus.com]
- 6. lookchem.com [lookchem.com]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. monash.edu [monash.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
Application Notes and Protocols: Reaction Conditions for Phenol Alkylation with Isobutyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the alkylation of phenol (B47542) with isobutyl bromide, a key transformation in the synthesis of isobutyl phenyl ether. This ether is a valuable building block in the development of various organic molecules and pharmaceutical intermediates. The primary focus of this document is on the O-alkylation of phenol leading to the formation of the ether linkage, predominantly achieved through the Williamson ether synthesis. Alternative pathways and potential side reactions, such as C-alkylation, are also discussed.
Introduction
The alkylation of phenol with isobutyl bromide can proceed through two main pathways: O-alkylation to form this compound and C-alkylation to yield isobutylphenols. The desired outcome, typically the formation of the ether, is achieved via the Williamson ether synthesis. This reaction involves the deprotonation of phenol to the more nucleophilic phenoxide ion, followed by a bimolecular nucleophilic substitution (SN2) reaction with isobutyl bromide.[1] The choice of reaction conditions, particularly the base, solvent, and temperature, is crucial in maximizing the yield of the desired O-alkylated product and minimizing side reactions.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is the most common and effective method for the preparation of this compound from phenol and isobutyl bromide. The reaction proceeds in two conceptual steps:
-
Deprotonation of Phenol: A suitable base is used to deprotonate the hydroxyl group of phenol, forming the sodium or potassium phenoxide salt. This increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the ether linkage.[1]
Key Reaction Parameters
Base: Strong bases are required to quantitatively deprotonate phenol. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and sodium metal (Na). The choice of base can influence the reaction rate and selectivity.
Solvent: The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents like ethanol (B145695) can also be used.
Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Temperatures ranging from 50 to 120°C are common.[1]
Catalyst: Phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the reaction, especially in biphasic systems (e.g., an aqueous base and an organic solvent). The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the O-alkylation of phenol with isobutyl bromide and its close analog, n-butyl bromide.
| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Isobutyl Bromide | Sodium Phenoxide | Ethanol or THF | None | 80–120 | Not Specified | 60–85 | [1] |
| n-Butyl Bromide | Sodium Metal | Ethanol | None | Reflux | 0.25 | 22.46 | [2] |
Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis of this compound
This protocol is based on typical conditions reported for the Williamson ether synthesis.[1]
Materials:
-
Phenol
-
Isobutyl bromide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol or THF.
-
Add finely ground sodium hydroxide or potassium hydroxide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 30 minutes to ensure the complete formation of the phenoxide salt.
-
Cool the mixture slightly and add isobutyl bromide (1.05 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction temperature is between 80-120°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Synthesis of n-Butyl Phenyl Ether (as an Analog)
This protocol is adapted from a reported synthesis of n-butyl phenyl ether and can be modified for isobutyl bromide.[2]
Materials:
-
Phenol (7.90 g, 0.0839 mol)
-
Sodium metal (1.94 g, 0.0844 mol)
-
n-Butyl bromide (16.59 g, 0.1211 mol)
-
Absolute ethanol
-
10% Sodium hydroxide solution
-
10% Sulfuric acid solution
-
Water
Procedure:
-
Carefully add sodium metal to absolute ethanol in a round-bottom flask to prepare a solution of sodium ethoxide.
-
To this solution, add phenol and stir until the phenol has dissolved and reacted to form sodium phenoxide.
-
Add n-butyl bromide to the reaction mixture.
-
Reflux the mixture in a water bath for 15 minutes.
-
After reflux, distill off the excess ethanol.
-
Cool the reaction mixture and add 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% sodium hydroxide solution, 10% sulfuric acid solution, and water.
-
Separate the organic layer and dry it.
-
Distill the organic layer to obtain n-butyl phenyl ether. (Reported yield: 22.46%).[2]
Competing Reactions: C-Alkylation
Under certain conditions, particularly with Friedel-Crafts type catalysts (Lewis acids like AlCl₃), C-alkylation of the phenol ring can occur, leading to the formation of ortho- and para-isobutylphenol. In the context of the Williamson ether synthesis, C-alkylation is generally a minor side reaction. The use of polar aprotic solvents and strong bases favors O-alkylation.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Williamson ether synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Isobutyl Phenyl Ether as a Model Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isobutyl phenyl ether as a model substrate in various mechanistic studies. This compound (CAS: 1126-75-6, Formula: C₁₀H₁₄O) is a valuable tool for investigating reaction pathways in synthetic organic chemistry and for probing enzymatic processes in drug metabolism. Its simple yet distinct structure—an isobutyl group linked to a phenyl ring via an ether bond—allows for the clear investigation of ether synthesis, bond cleavage, molecular rearrangements, and metabolic stability.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is the most common and reliable method for preparing asymmetrical ethers like this compound. The reaction proceeds via an Sɴ2 mechanism, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[1][2] For the synthesis of this compound, the reaction between sodium phenoxide and an isobutyl halide is employed.[3] Due to the primary nature of the isobutyl halide, the Sɴ2 pathway is favored, leading to good yields, typically ranging from 50-95% in laboratory settings.[1][2]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Sodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Anhydrous N,N-dimethylformamide (DMF) or Ethanol
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and separatory funnel.
Procedure:
-
Phenoxide Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Alternatively, an aqueous solution of sodium hydroxide can be used with a phase-transfer catalyst.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the complete formation of the sodium phenoxide.
-
-
Ether Formation:
-
Cool the sodium phenoxide solution back to 0 °C.
-
Add isobutyl bromide (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.
-
Mechanistic Studies of Acid-Catalyzed Ether Cleavage
Aryl alkyl ethers are susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[4][5] The reaction with this compound is a classic example used to study nucleophilic substitution mechanisms. The phenyl-oxygen bond is significantly stronger than the alkyl-oxygen bond, and the formation of a phenyl cation is highly unfavorable.[3] Consequently, cleavage occurs exclusively at the isobutyl-oxygen bond to yield phenol and an isobutyl halide.[4] Because the isobutyl group is a primary alkyl group, the reaction proceeds through an Sɴ2 mechanism, involving a backside attack by the halide nucleophile on the less sterically hindered carbon of the protonated ether.[5][6]
Data Summary: Acidic Cleavage of Aryl Alkyl Ethers
| Reaction Type | Substrate | Reagents | Mechanism | Products | Key Observation |
| Acidic Cleavage | This compound | HBr or HI | Sɴ2 | Phenol, Isobutyl Halide | Cleavage occurs at the alkyl-oxygen bond.[3] |
| Acidic Cleavage | tert-Butyl Phenyl Ether | HBr or HI | Sɴ1 / E1 | Phenol, tert-Butyl Halide, Isobutene | Cleavage is rapid due to stable carbocation formation.[6] |
Experimental Protocol: Acidic Cleavage of this compound
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution) or Hydroiodic acid (57% aqueous solution)
-
Acetic acid (optional, as a co-solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus and extraction glassware.
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of 48% HBr (e.g., 3-4 equivalents). Acetic acid may be added as a co-solvent if needed.
-
Heat the mixture to reflux (approximately 120-125 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product (phenol) with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the product mixture (phenol and any unreacted starting material) using techniques such as NMR, IR spectroscopy, or GC-MS to confirm the identity of the products and determine the reaction conversion.
Lewis Acid-Catalyzed Rearrangement Studies
This compound serves as an excellent model substrate for investigating the mechanisms of Lewis acid-catalyzed rearrangement reactions.[3] Studies using deuterated analogs of this compound in the presence of aluminium bromide (AlBr₃) have been pivotal. These experiments demonstrated that the rearrangement proceeds through a carbonium ion-type intermediate, rather than via π-complexes. This is evidenced by the scrambling of the deuterium (B1214612) label and the formation of sec-butylphenols, which indicates a skeletal rearrangement of the isobutyl group.[3]
Experimental Protocol: Lewis Acid-Catalyzed Rearrangement
Materials:
-
This compound (or a deuterated analog)
-
Anhydrous aluminium bromide (AlBr₃) or aluminium chloride (AlCl₃)
-
Anhydrous solvent (e.g., chlorobenzene (B131634) or carbon disulfide)
-
Ice-water bath
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line).
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous solvent to the flask, followed by anhydrous aluminium bromide (1.1 eq) at 0 °C.
-
Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Add the ether solution dropwise to the stirred suspension of AlBr₃ at 0 °C over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-24 hours), monitoring the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench it by slowly adding 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR spectroscopy to identify the rearranged products (e.g., o- and p-sec-butylphenol) and determine their relative ratios. For studies with deuterated substrates, mass spectrometry and deuterium NMR are essential to track the label's position.
Cytochrome P450-Mediated Metabolism Studies
In drug development, understanding the metabolic fate of xenobiotics is critical. The ether linkage is a common functional group in many drug molecules, and its metabolism is often mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathway for simple alkyl ethers is oxidative O-dealkylation, which results in the cleavage of the C-O bond.[7] This process typically involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously decomposes to an alcohol (phenol, in this case) and an aldehyde (isobutyraldehyde).[2] this compound can be used as a probe substrate to determine which CYP isoforms are responsible for its metabolism and to assess the kinetics of this transformation. Based on studies of similar gasoline ethers, CYP2A6 and CYP2E1 are strong candidates for mediating this metabolism.[8][9]
Data Summary: Key Parameters in CYP-Mediated Metabolism
| Parameter | Description | Relevance |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for the substrate. A lower Kₘ suggests higher affinity. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic efficiency of the enzyme. |
| Intrinsic Clearance (CLᵢₙₜ) | Ratio of Vₘₐₓ to Kₘ. | Represents the ability of the enzyme to metabolize a substrate at low concentrations. |
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or Methanol (for quenching the reaction)
-
Incubator or water bath set to 37 °C
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it to various concentrations in phosphate buffer.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and the NADPH-regenerating system in phosphate buffer at 37 °C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a small volume of the this compound solution to the pre-warmed microsome mixture. The final substrate concentration should cover a range around the expected Kₘ (e.g., 1-100 µM).
-
Incubate the reaction at 37 °C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) during which the reaction is linear.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by LC-MS/MS to quantify the depletion of the parent compound (this compound) and/or the formation of the primary metabolite (phenol).
-
-
Data Interpretation:
-
Plot the substrate depletion or product formation over time to determine the initial reaction velocity at each substrate concentration.
-
Fit the velocity versus substrate concentration data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
To identify the specific CYP isoforms involved, this assay can be repeated using recombinant human CYP enzymes or by including isoform-selective chemical inhibitors.[10]
Mandatory Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude Isobutyl Phenyl Ether by Distillation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the purification of crude isobutyl phenyl ether, a common intermediate in organic synthesis. The primary method detailed is fractional distillation, a robust technique for separating compounds with distinct boiling points. This application note includes a detailed experimental protocol for both atmospheric and vacuum distillation, a summary of expected quantitative data, and a protocol for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. It is typically synthesized via the Williamson ether synthesis, reacting sodium phenoxide with an isobutyl halide. The crude product from this synthesis often contains unreacted starting materials, such as phenol (B47542) and isobutyl alcohol, as well as byproducts like diisobutyl ether. Effective purification is crucial to ensure the quality and reactivity of the this compound in subsequent synthetic steps. Fractional distillation is the preferred method for this purification due to the significant differences in the boiling points of the main product and its common impurities.
Pre-Distillation Workup: Removal of Acidic Impurities
Prior to distillation, it is essential to remove acidic impurities, primarily unreacted phenol, from the crude this compound. This is achieved through a liquid-liquid extraction with an aqueous sodium hydroxide (B78521) solution.
Protocol:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper layer is the organic phase containing the this compound, and the lower aqueous layer contains the sodium phenoxide salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with the 5% sodium hydroxide solution (steps 2-5) two more times to ensure complete removal of phenol.
-
Wash the organic layer with an equal volume of water to remove any residual sodium hydroxide.
-
Finally, wash the organic layer with an equal volume of brine (saturated aqueous sodium chloride solution) to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Gravity filter or decant the dried organic layer into a round-bottom flask suitable for distillation.
Fractional Distillation Protocol
The choice between atmospheric and vacuum distillation depends on the thermal stability of the compound and the desired boiling temperature. With a boiling point of approximately 196-201 °C at atmospheric pressure, vacuum distillation is often preferred to reduce the temperature and minimize the risk of thermal decomposition.[1]
Atmospheric Fractional Distillation
Apparatus Setup:
-
A round-bottom flask containing the dried crude this compound and a magnetic stir bar or boiling chips.
-
A fractionating column (e.g., Vigreux or packed column) connected to the round-bottom flask.
-
A distillation head with a thermometer placed so that the top of the bulb is level with the side arm leading to the condenser.
-
A condenser with cooling water flowing from the bottom inlet to the top outlet.
-
A collection flask at the end of the condenser.
-
A heating mantle with a stirrer to heat the round-bottom flask.
Protocol:
-
Assemble the fractional distillation apparatus as described above, ensuring all joints are securely clamped.
-
Begin heating the crude this compound gently.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect the initial fraction, which will primarily consist of lower-boiling impurities such as isobutanol (boiling point ~108 °C) and diisobutyl ether (boiling point ~122 °C). The temperature should plateau during the collection of these fractions.
-
Once the temperature begins to rise again after the low-boiling fraction has been collected, change the receiving flask.
-
Collect the main fraction of this compound as the temperature stabilizes near its boiling point (196-201 °C).
-
Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool before disassembling.
Vacuum Fractional Distillation
For thermally sensitive compounds or to reduce the high boiling point, vacuum distillation is recommended. A pressure-temperature nomograph can be used to estimate the boiling point at a reduced pressure.[2] For example, a substance with a boiling point of 200 °C at 760 mmHg would boil at approximately 90 °C at 10 mmHg.
Apparatus Setup:
The setup is similar to atmospheric distillation, with the addition of a vacuum adapter connected to a vacuum trap and a vacuum pump. All glassware must be inspected for cracks or defects, and all joints must be properly sealed with vacuum grease.
Protocol:
-
Assemble the vacuum fractional distillation apparatus.
-
Ensure a stir bar is used for smooth boiling, as boiling chips are ineffective under vacuum.
-
Slowly apply the vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the flask.
-
Collect the fractions as described for atmospheric distillation, noting the temperature and pressure at which each fraction is collected.
-
To stop the distillation, first remove the heat source and allow the system to cool to room temperature before slowly reintroducing air into the apparatus.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which are critical for monitoring the distillation process.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Expected Distillation Fraction |
| Isobutanol | 74.12 | ~108 | First (Low-boiling impurities) |
| Diisobutyl ether | 130.23 | ~122 | First (Low-boiling impurities) |
| Phenol | 94.11 | ~182 | Intermediate (if not fully removed in workup) |
| This compound | 150.22 | ~196-201 | Main Product |
Note: The actual boiling points during distillation may vary depending on the atmospheric pressure or the vacuum applied.
| Purification Stage | Typical Purity (%) | Typical Yield (%) |
| Crude Product (after workup) | 85-95 | N/A |
| After Fractional Distillation | >99 | 70-90 |
Note: The purity and yield values are estimates and can vary depending on the initial reaction conditions and the efficiency of the distillation.
Purity Assessment by GC-MS
The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol:
-
Sample Preparation: Prepare a dilute solution of each collected fraction (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters (Suggested):
-
GC System: Agilent 7890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or library data. The purity of the this compound fraction can be determined by calculating the relative peak area.
Visualizations
Caption: Workflow for the purification of crude this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a combustible liquid; keep it away from open flames and hot surfaces.
-
Sodium hydroxide is corrosive; handle with care.
-
When performing vacuum distillation, ensure the glassware is free of cracks and use a blast shield.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and all other chemicals used for detailed safety information.
References
Application Note and Protocol: Lewis Acid-Catalyzed Rearrangement of Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis acid-catalyzed rearrangement of alkyl phenyl ethers is a significant transformation in organic synthesis, providing a pathway to substituted phenolic compounds. This application note details the experimental setup and protocol for the rearrangement of isobutyl phenyl ether, which is anticipated to yield valuable isomers of isobutylphenol, particularly para-tert-butylphenol and ortho-tert-butylphenol. These products are important intermediates in the synthesis of polymers, resins, fragrances, and pharmaceuticals.[1][2] The reaction proceeds via a mechanism analogous to the Fries and Claisen rearrangements, where a Lewis acid facilitates the intramolecular migration of an alkyl group onto the aromatic ring.[3][4] The choice of Lewis acid and reaction conditions, such as temperature and solvent, can significantly influence the product distribution, particularly the ratio of ortho to para isomers.[3][5]
This document provides a comprehensive guide for performing this rearrangement, including detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow and underlying reaction mechanism.
Reaction Principle and Signaling Pathway
The Lewis acid-catalyzed rearrangement of this compound is believed to proceed through the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the oxygen atom of the ether. This coordination weakens the carbon-oxygen bond, facilitating the cleavage and formation of a tert-butyl carbocation intermediate. This carbocation then acts as an electrophile, attacking the electron-rich phenyl ring at the ortho and para positions in an electrophilic aromatic substitution reaction. Subsequent deprotonation re-aromatizes the ring to yield the corresponding isobutylphenol isomers. The stability of the tert-butyl carbocation plays a crucial role in this rearrangement.
Below is a diagram illustrating the proposed mechanistic pathway for this rearrangement.
Caption: Proposed mechanism for the Lewis acid-catalyzed rearrangement.
Experimental Protocols
This section provides detailed protocols for the Lewis acid-catalyzed rearrangement of this compound. Two primary methods are presented, adapted from analogous Fries rearrangement procedures, to favor either the para or ortho isomer.[6]
Materials and Equipment:
-
This compound (starting material)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄)[3][7]
-
Anhydrous solvent (e.g., nitrobenzene (B124822) for para-selectivity, or a non-polar solvent like hexane (B92381) for ortho-selectivity)[3]
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath and heating mantle
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂) or diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Gas chromatography-mass spectrometry (GC-MS) system for product analysis
Protocol 1: Preferential Formation of para-tert-Butylphenol (Low-Temperature Conditions)
This protocol is adapted from the Fries rearrangement of phenyl isobutyrate, where lower temperatures favor the formation of the para isomer.[3][6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous nitrobenzene to the flask under a nitrogen atmosphere. Cool the mixture to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in nitrobenzene over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature (approximately 25 °C) for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to separate the ortho and para isomers.
-
Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and GC-MS to confirm their identity and determine the isomeric ratio.
Protocol 2: Preferential Formation of ortho-tert-Butylphenol (High-Temperature Conditions)
This protocol is based on the principle that higher temperatures in Fries-type rearrangements tend to favor the formation of the ortho product.[3][6]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equivalent).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions to the this compound at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification procedures as described in Protocol 1.
-
Analysis: Analyze the products using ¹H NMR, ¹³C NMR, and GC-MS to determine the product distribution.
Experimental Workflow
The following diagram outlines the general workflow for the experimental setup and analysis.
Caption: General experimental workflow for the rearrangement reaction.
Data Presentation
The expected quantitative data from these experiments, including reaction conditions and product yields, are summarized in the tables below. These tables are based on anticipated outcomes from analogous reactions and should be populated with experimental data.
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of o-isomer (%) | Yield of p-isomer (%) |
| 1 | AlCl₃ (1.1) | Nitrobenzene | 25 | 24 | (Experimental Data) | (Experimental Data) |
| 2 | AlCl₃ (1.2) | Neat | 140-150 | 2 | (Experimental Data) | (Experimental Data) |
| 3 | BF₃·OEt₂ (1.1) | Dichloromethane | 25 | 24 | (Experimental Data) | (Experimental Data) |
| 4 | TiCl₄ (1.1) | Dichloromethane | 0-25 | 12 | (Experimental Data) | (Experimental Data) |
Table 2: Analytical Data for Products
| Compound | Retention Time (GC) | Key Mass Fragments (m/z) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| o-tert-Butylphenol | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| p-tert-Butylphenol | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Conclusion
The Lewis acid-catalyzed rearrangement of this compound presents a viable method for the synthesis of substituted phenols. The experimental protocols provided, adapted from well-established analogous reactions, offer a solid foundation for researchers to explore this transformation. By carefully controlling the reaction parameters, particularly the Lewis acid, solvent, and temperature, it is possible to selectively synthesize either the ortho or para isomer of isobutylphenol. The detailed workflow and analytical guidelines will aid in the successful execution and characterization of this important reaction. Further optimization of these conditions may lead to improved yields and selectivity, enhancing the utility of this method in synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of the rearrangement of alkyl aryl ethers. Evidence against a π-complex intermediate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Green Chemistry in Ether Synthesis: Application Notes and Protocols for Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isobutyl phenyl ether, a valuable intermediate in the chemical and pharmaceutical industries, has traditionally relied on methods that are often not aligned with the principles of green chemistry. This document provides an overview of greener synthetic approaches, complete with detailed protocols and comparative data, to facilitate the adoption of more sustainable practices in the laboratory and in manufacturing.
Introduction to Green Synthetic Approaches
The Williamson ether synthesis, the classical method for preparing ethers, typically involves the reaction of an alkoxide with a primary alkyl halide.[1][2] While effective, this method often utilizes hazardous reagents and volatile organic solvents. Green chemistry seeks to mitigate these issues by focusing on alternative reaction media, catalytic systems, and less hazardous starting materials.[3] This includes the use of ionic liquids, phase-transfer catalysts, and heterogeneous catalysts like zeolites, as well as the development of catalytic processes that minimize waste.[3][4][5][6]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various green synthetic approaches for producing alkyl phenyl ethers, providing a basis for comparison.
| Method | Catalyst/Solvent System | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ionic Liquid-Mediated Synthesis | [bmim]BF4 / [bpy]BF4 (1:1) | Sodium phenolate (B1203915), n-Butyl chloride | 65 | 2 | 96.9 | [4] |
| Phase-Transfer Catalysis | Poly(ethylene glycol)-600 | Sodium phenolate, n-Butyl bromide | 45-85 | 2 | High | [5] |
| Potassium Carbonate in DMSO | K2CO3 / DMSO / TBAI | Phenol (B47542), Alkyl halide | 50 | - | High | [7] |
| Zeolite Catalysis | Nanocrystalline Beta Zeolite | Phenol, Ethyl acetate (B1210297) | 160 | 6 | ~90 | [6] |
| Catalytic Williamson Ether Synthesis | Alkali metal benzoate/phenolate | Phenol, Methanol (via methyl benzoate) | 320 | - | up to 99 | [8] |
| Solvent-Free Synthesis | AgNTf2 | Benzaldehyde, Triethylsilane | 25-110 | 2-3 | 83-92 | [9] |
Experimental Protocols
Ionic Liquid-Mediated Synthesis of this compound
This protocol is adapted from a method for synthesizing n-butyl phenyl ether using a mixture of ionic liquids as both solvent and catalyst.[4]
Materials:
-
Sodium phenolate
-
Isobutyl chloride
-
1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4)
-
N-butylpyridinium tetrafluoroborate ([bpy]BF4)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine sodium phenolate (1.2 equivalents) and a 1:1 molar ratio of [bmim]BF4 and [bpy]BF4. The mass ratio of the mixed ionic liquid to sodium phenolate should be 2:1.
-
Add isobutyl chloride (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 65°C with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deionized water to remove the ionic liquid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: The mixed ionic liquid can be recovered by evaporating the water from the aqueous washings and can be reused multiple times without a significant decrease in yield.[4]
Zeolite-Catalyzed Synthesis of this compound
This protocol is based on a method using nanocrystalline beta zeolite for the synthesis of alkyl phenyl ethers.[6]
Materials:
-
Phenol
-
Isobutyl acetate
-
Nanocrystalline Beta Zeolite catalyst
Procedure:
-
Activate the nanocrystalline Beta Zeolite catalyst by heating at 500°C for 3 hours under a flow of dry air.
-
In a high-pressure reactor, add phenol (1.0 equivalent), isobutyl acetate (20 equivalents), and the activated catalyst (0.4 g per 5 mmol of phenol).
-
Seal the reactor and heat to 160°C with stirring for 6 hours.
-
After the reaction, cool the reactor to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Remove the excess isobutyl acetate by distillation.
-
Dissolve the residue in toluene and analyze the product by gas chromatography.
-
The catalyst can be regenerated by washing with a solvent, drying, and calcining.
Visualizing Workflows
The following diagrams illustrate the logical flow of the described green synthetic protocols.
Caption: Workflow for Ionic Liquid-Mediated Synthesis.
Caption: Workflow for Zeolite-Catalyzed Synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and often, efficiency. The protocols outlined in this document provide practical, greener alternatives to traditional synthetic methods. Researchers and professionals in drug development are encouraged to explore these and other innovative approaches to foster a more sustainable future for the chemical industry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. readchemistry.com [readchemistry.com]
- 3. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. CN108164486B - Environment-friendly efficient synthesis method of ether compound - Google Patents [patents.google.com]
Application Notes and Protocols: Isobutyl Phenyl Ether in Fragrance and Flavor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutyl phenyl ether in fragrance and flavor research. This document includes key physicochemical data, detailed experimental protocols for synthesis, sensory evaluation, analytical quantification, and stability testing, as well as an overview of the relevant biochemical signaling pathway for olfaction.
Physicochemical Properties and Odor Profile
This compound is a versatile aromatic compound valued for its unique and pleasant olfactory characteristics. Its physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1126-75-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Boiling Point | 196 - 201 °C at 760 mmHg | [1][2] |
| Flash Point | 71.6 °C | [2] |
| Vapor Pressure | 0.3655 hPa at 20°C; 0.537 hPa at 25°C | [1] |
| Density | 0.919 g/cm³ | [2] |
| LogP (XLogP3-AA) | 3.5 | [1] |
| Appearance | Colorless liquid | |
| Odor Profile | Sweet, floral, fruity, with green, anisic, rose, and spicy undertones.[1] | [1] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from phenol (B47542) and isobutyl bromide.
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Isobutyl bromide
-
Tetrabutylammonium (B224687) bromide (phase transfer catalyst)
-
Diethyl ether (or tert-butyl methyl ether)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of phenol in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Add an equimolar amount of sodium hydroxide to the solution. Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide. The formation of a salt may be observed.
-
Ether Synthesis: To the flask containing the sodium phenoxide, add a phase transfer catalyst such as tetrabutylammonium bromide (approximately 1-5 mol%).
-
Add a slight excess (1.1 to 1.2 equivalents) of isobutyl bromide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., ~65°C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Sensory Evaluation: Triangle Test Protocol
This protocol is designed to determine if a perceptible difference exists between two samples, for instance, a new formulation containing this compound versus a control.
Materials:
-
Trained sensory panel (minimum of 20 panelists)
-
Two samples to be compared (A and B)
-
Identical, odor-free sample containers (e.g., glass vials with PTFE-lined caps)
-
Random three-digit codes for sample labeling
-
Palate cleansers (e.g., unsalted crackers, filtered water)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Ballot sheets or digital data entry system
Procedure:
-
Sample Preparation: Prepare the two samples (A and B) to be evaluated. For each panelist, prepare three coded samples: two of one sample and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order should be randomized across panelists.
-
Panelist Instructions: Instruct the panelists that they will be presented with three samples, two of which are identical and one is different. Their task is to identify the odd sample.
-
Evaluation: Panelists should evaluate the samples in the order presented, from left to right. They should sniff each sample and may re-evaluate as needed.
-
Data Collection: Each panelist records which sample they believe is the odd one.
-
Data Analysis: The number of correct identifications is tabulated. Statistical significance is determined using a binomial test or by consulting a statistical chart for triangle tests. A significantly higher number of correct identifications than would be expected by chance (1/3) indicates a perceptible difference between the samples.
Diagram 2: Triangle Test Experimental Design
Caption: Workflow for the triangle test sensory evaluation.
Analytical Quantification: GC-FID Protocol for this compound in a Perfume Base
This protocol outlines a method for the quantitative analysis of this compound in a simple perfume base (e.g., ethanol).
Materials and Equipment:
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
-
This compound standard (high purity)
-
Ethanol (perfume grade)
-
Internal standard (e.g., n-dodecane or other suitable non-interfering compound)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Add a constant concentration of the internal standard to each calibration standard and blank.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the perfume sample containing this compound.
-
Dilute the sample with ethanol to bring the concentration of this compound within the calibration range.
-
Add the same constant concentration of the internal standard to the diluted sample.
-
-
GC-FID Analysis:
-
GC Conditions (example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector Temperature: 280°C
-
-
Inject the calibration standards and the prepared sample.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
Diagram 3: GC-FID Quantification Workflow
Caption: Workflow for GC-FID quantification of this compound.
Stability Testing Protocol
This protocol describes a general approach for assessing the stability of this compound in a fragrance or flavor formulation under accelerated conditions.
Materials and Equipment:
-
Stability chambers (controlled temperature and humidity)
-
UV light exposure chamber
-
pH meter
-
GC-FID or GC-MS for quantitative analysis
-
Glass vials with airtight seals
-
Control and test formulations
Procedure:
-
Sample Preparation: Prepare the fragrance or flavor formulation containing this compound. Also, prepare a control sample without the compound.
-
Storage Conditions: Aliquot the samples into sealed glass vials and store them under various conditions:
-
Elevated Temperature: 40°C and 50°C
-
Room Temperature (Control): 25°C
-
Light Exposure: In a UV light chamber at a controlled temperature.
-
Varied pH (for aqueous-based flavors): Adjust the pH of separate samples to acidic (e.g., pH 3), neutral (pH 7), and alkaline (e.g., pH 9) conditions.
-
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Quantitative Analysis: Determine the concentration of this compound using a validated GC-FID or GC-MS method to assess degradation.
-
Sensory Evaluation: Conduct a sensory evaluation (e.g., triangle test against a fresh sample) to detect any changes in the odor profile.
-
Physical Changes: Observe any changes in color, clarity, or phase separation.
-
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics. Correlate the chemical data with the sensory evaluation results.
Table 2: Example Stability Study Design
| Condition | Temperature | Relative Humidity | Light Exposure | pH (for aqueous) | Time Points (weeks) |
| Control | 25°C | 60% | Dark | 7 | 0, 4, 8, 12 |
| Accelerated 1 | 40°C | 75% | Dark | 7 | 0, 1, 2, 4, 8, 12 |
| Accelerated 2 | 50°C | 75% | Dark | 7 | 0, 1, 2, 4, 8, 12 |
| Light | 25°C | 60% | UV exposure | 7 | 0, 1, 2, 4 |
| Acidic | 40°C | 75% | Dark | 3 | 0, 1, 2, 4, 8, 12 |
| Alkaline | 40°C | 75% | Dark | 9 | 0, 1, 2, 4, 8, 12 |
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.
Diagram 4: General Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signal transduction cascade.
Mechanism of Olfactory Signal Transduction:
-
Binding: this compound binds to a specific olfactory receptor on the olfactory sensory neuron.
-
G-protein Activation: This binding activates an associated G-protein (Golf).
-
Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.
-
Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through these channels depolarizes the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.[3][4][5][6]
These application notes and protocols provide a foundational framework for the investigation and application of this compound in fragrance and flavor research. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and available instrumentation.
References
- 1. scent.vn [scent.vn]
- 2. lookchem.com [lookchem.com]
- 3. Reactome | Olfactory Signaling Pathway [reactome.org]
- 4. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Olfactory Signaling Via Trace Amine-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl phenyl ether is an aromatic ether with applications in various fields, including its use as a fragrance ingredient and as an intermediate in organic synthesis. A thorough analytical characterization is crucial for quality control, reaction monitoring, and ensuring its suitability for specific applications. This document provides detailed application notes and protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 1126-75-6 |
| Boiling Point | 196 °C at 760 mmHg |
| Density | 0.919 g/cm³ |
| Flash Point | 71.6 °C |
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the retention time of the analyte, its molecular weight, and its fragmentation pattern, which is crucial for structural elucidation.
Data Presentation
The expected mass spectrometric fragmentation of this compound is summarized below. The data is based on typical fragmentation patterns of aromatic ethers.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance |
| 150 | [M]⁺ (Molecular Ion) | Moderate |
| 94 | [C₆H₅OH]⁺ (Phenol radical cation) | High |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
| 57 | [C₄H₉]⁺ (Isobutyl cation) | Moderate to High |
| 41 | [C₃H₅]⁺ | Moderate |
Note: Relative abundances are estimated and can vary depending on the instrument and analytical conditions.
Experimental Protocol
Objective: To identify this compound and characterize its fragmentation pattern.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 100 ppm).
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peaks.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze
-
Troubleshooting & Optimization
Technical Support Center: Williamson Synthesis of Isobutyl Phenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of isobutyl phenyl ether in Williamson synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Williamson synthesis of this compound?
A1: The Williamson synthesis of this compound involves the reaction of a phenoxide ion with an isobutyl halide (e.g., isobutyl bromide). The phenoxide is typically generated in situ by reacting phenol (B47542) with a suitable base.
Q2: Which base is most effective for deprotonating phenol in this synthesis?
A2: Strong bases are required to sufficiently deprotonate phenol to form the phenoxide ion. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used and effective for this purpose.
Q3: What are the most common side reactions that can lower the yield of this compound?
A3: The primary side reaction is the elimination of the isobutyl halide, which is promoted by the basic conditions, leading to the formation of isobutylene (B52900) gas. At higher temperatures, there is also a possibility of the base reacting with the isobutyl halide.
Q4: How can I minimize the formation of isobutylene?
A4: To minimize the elimination side reaction, it is crucial to maintain a moderate reaction temperature. It is recommended to keep the temperature at or below 60°C.
Q5: What is a suitable solvent for this reaction?
A5: A polar aprotic solvent is generally preferred for Williamson synthesis as it can dissolve both the ionic and organic reactants. However, for the synthesis of this compound, phase-transfer catalysis is often employed, which allows the reaction to proceed efficiently in a two-phase system (e.g., aqueous and organic).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of phenol. 2. Significant elimination side reaction. 3. Insufficient reaction time. | 1. Ensure a strong base like NaOH or KOH is used in sufficient quantity. 2. Maintain the reaction temperature at or below 60°C. 3. Allow the reaction to proceed for at least one hour with stirring. |
| Presence of unreacted phenol | Incomplete reaction or insufficient base. | 1. Confirm the reaction has run for the recommended time. 2. Check the molar equivalents of the base relative to phenol. |
| Formation of an oily layer that is not the product | This could be unreacted isobutyl bromide or byproducts. | 1. Ensure proper workup and purification steps are followed. 2. Use spectroscopic methods (e.g., NMR, IR) to identify the components of the oily layer. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Isobutyl bromide
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen organic solvent.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Add a catalytic amount of a phase-transfer catalyst.
-
Add isobutyl bromide to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 60°C) and stir vigorously for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to obtain pure this compound.
Quantitative Data Summary
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Dichloromethane/Water (with PTC) | 60 | 1 | ~70-80 |
| KOH | Dichloromethane/Water (with PTC) | 60 | 1 | ~70-80 |
| NaH | Anhydrous THF | 50-60 | 2 | Potentially higher, but requires stricter anhydrous conditions |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Visual Aids
Technical Support Center: Isobutyl Phenyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of isobutyl phenyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound are common and can often be attributed to competing side reactions or suboptimal reaction conditions. Here are the primary factors to consider:
-
Incomplete Deprotonation of Phenol (B47542): The reaction requires the formation of the phenoxide ion, a strong nucleophile. If the base used is not strong enough or is not used in a sufficient amount, unreacted phenol will remain, leading to lower yields.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of phenol. If using weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), consider using a phase-transfer catalyst to improve the reaction rate.[1]
-
-
Side Reactions: The two main competing reactions are the E2 elimination of the isobutyl halide and C-alkylation of the phenoxide ion.[2]
-
Solution: To minimize these side reactions, carefully control the reaction conditions. Use a polar aprotic solvent, maintain a moderate temperature, and ensure you are using a primary alkyl halide.
-
-
Reaction Temperature: While heating is necessary to drive the reaction, excessively high temperatures can favor the elimination side reaction, producing isobutylene (B52900) gas.[2]
-
Solution: Maintain a reaction temperature in the range of 50-100 °C.[2]
-
-
Solvent Choice: The solvent plays a crucial role in the reaction outcome.
-
Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack and minimizing elimination reactions. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and can favor C-alkylation.[2]
-
Q2: My final product is contaminated with an alkene. What is it and how can I prevent its formation?
A2: The alkene contaminant is most likely isobutylene (2-methylpropene). It is formed via an E2 elimination reaction, where the phenoxide acts as a base and removes a proton from the isobutyl halide.
-
Prevention:
-
Use a Primary Alkyl Halide: Isobutyl bromide or chloride are primary halides, which are less prone to elimination than secondary or tertiary halides. However, elimination can still occur.
-
Control the Temperature: Keep the reaction temperature as low as feasible while still allowing the substitution reaction to proceed at a reasonable rate.
-
Choice of Base: While a strong base is needed to form the phenoxide, a very strong, sterically hindered base would favor elimination. However, in this synthesis, the phenoxide itself acts as the base in the elimination side reaction.
-
Q3: I have identified a byproduct with a similar polarity to my desired ether, making purification difficult. What could it be?
A3: This byproduct is likely the result of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation) to form the desired ether, or at the ortho- or para-positions of the aromatic ring (C-alkylation) to form 2-isobutylphenol (B3342943) and 4-isobutylphenol.[2]
-
Minimizing C-alkylation:
-
Solvent Selection: The choice of solvent has a significant impact on the O/C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. Protic solvents like water or alcohols can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus increasing the amount of C-alkylation.
-
Counter-ion: The nature of the cation can also influence the regioselectivity, although this is a more complex factor.
-
Q4: How can I effectively purify my this compound from the starting materials and side products?
A4: Purification typically involves a series of extraction and chromatography steps.
-
Work-up: After the reaction is complete, the mixture is typically cooled and quenched with water. The organic layer is then extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Aqueous Wash: The organic layer should be washed with an aqueous solution of a base (e.g., dilute NaOH) to remove any unreacted phenol. Subsequently, wash with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent.
-
Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel. A non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is typically used to separate the this compound from any C-alkylated byproducts and other non-polar impurities.
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the product distribution in the synthesis of this compound.
| Parameter | Condition | Effect on this compound (O-Alkylation) | Effect on Isobutylene (Elimination) | Effect on Isobutylphenols (C-Alkylation) |
| Alkyl Halide | Primary (Isobutyl) | Favorable | Minor Side Product | Minor Side Product |
| Secondary | Less Favorable | Major Side Product | Minor Side Product | |
| Tertiary | Not Formed | Main Product | Not a significant pathway | |
| Solvent | Polar Aprotic (DMF, DMSO) | Favorable | Minimized | Minimized |
| Protic (Ethanol, Water) | Less Favorable | Can Increase | Favored | |
| Temperature | Moderate (50-100 °C) | Optimal | Minimized | - |
| High (>100 °C) | Decreased Yield | Favored | - | |
| Base | Strong (e.g., NaH) | Favorable (for phenoxide formation) | - | - |
| Catalyst | Phase-Transfer Catalyst | Can Increase Rate and Yield | - | - |
Experimental Protocol: Williamson Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)
-
Isobutyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Apparatus for filtration and solvent evaporation
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol and anhydrous DMF.
-
While stirring, slowly add sodium hydride in small portions. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at room temperature until the gas evolution ceases, indicating the complete formation of sodium phenoxide.
-
-
Alkylation:
-
To the solution of sodium phenoxide, add isobutyl bromide dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and maintain this temperature for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, dilute NaOH solution (to remove unreacted phenol), water, and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Reaction Pathway Diagram
Caption: Reaction pathways in this compound synthesis.
References
Preventing E2 elimination in the synthesis of isobutyl phenyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl phenyl ether. The primary focus is on preventing the competing E2 elimination reaction to maximize the yield of the desired ether product.
Troubleshooting Guides
Issue: Low Yield of this compound and Presence of Isobutylene
Low yields of the desired this compound, often accompanied by the formation of isobutylene, are a common challenge in this synthesis. This is primarily due to the competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway. The following guide will help you troubleshoot and optimize your reaction conditions to favor the SN2 reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Detailed Troubleshooting Steps:
-
Verify Reactant Quality:
-
Phenol: Ensure the phenol is pure and dry. Impurities can interfere with the reaction.
-
Isobutyl Bromide: Use high-purity isobutyl bromide. While it is a primary alkyl halide, it is sterically hindered, which can make it susceptible to E2 elimination.[1]
-
Base: The choice of base is critical. Ensure the base is not contaminated and is of the appropriate strength.
-
Solvent: Use an anhydrous, polar aprotic solvent. The presence of water will consume the base and can lead to side reactions.
-
-
Evaluate and Optimize Reaction Conditions:
-
Base Selection: The strength and steric bulk of the base are crucial. While a strong base is needed to deprotonate phenol, an excessively strong or bulky base can favor E2 elimination. For aryl ether synthesis, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are often used.[2]
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are recommended as they accelerate SN2 reactions.[3] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to decomposition of the product.
-
-
Consider Phase-Transfer Catalysis (PTC):
-
The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can significantly improve the yield.[3][5] PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs, often allowing for the use of milder bases and lower temperatures, which minimizes the E2 side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is E2 elimination a significant side reaction in the synthesis of this compound?
A1: Although isobutyl bromide is a primary alkyl halide, the carbon atom adjacent to the carbon bearing the bromine is substituted with two methyl groups. This steric hindrance can make the backside attack required for an SN2 reaction more difficult. Consequently, the phenoxide ion, which is a strong base, can more readily abstract a proton from the β-carbon, leading to E2 elimination and the formation of isobutylene.
Q2: What is the ideal combination of reactants for this synthesis?
A2: The Williamson ether synthesis is most effective with a primary alkyl halide and an alkoxide or phenoxide.[6] Therefore, the reaction of sodium phenoxide with isobutyl bromide is the correct approach. The alternative, reacting sodium isobutoxide with bromobenzene, would not be successful as aryl halides are unreactive in SN2 reactions.
Q3: How can I choose the best base to minimize E2 elimination?
A3: A moderately strong, non-bulky base is generally preferred. While strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, they can also promote E2 elimination. For the synthesis of aryl ethers, weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent are often a good choice as they are strong enough to deprotonate phenol but less likely to cause elimination.[2]
Q4: Which solvent should I use for the synthesis of this compound?
A4: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are highly recommended.[2][7] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available to act as a nucleophile. Protic solvents like ethanol (B145695) or water should be avoided as they can solvate the phenoxide ion, reducing its nucleophilicity.
Q5: What is the effect of temperature on the SN2/E2 product ratio?
A5: Higher temperatures favor the E2 elimination pathway.[1] This is because elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in entropy. Therefore, it is crucial to conduct the reaction at the lowest feasible temperature that provides a reasonable reaction rate. Monitoring the reaction progress is key to finding the optimal balance.
Data Presentation
Table 1: Influence of Reaction Conditions on SN2 vs. E2 Product Distribution
| Parameter | Condition Favoring SN2 (this compound) | Condition Favoring E2 (Isobutylene) | Rationale |
| Alkyl Halide | Primary (e.g., Isobutyl Bromide) | Tertiary > Secondary > Primary | SN2 is favored for less sterically hindered alkyl halides. |
| Base | Moderately strong, non-bulky (e.g., K2CO3, NaOH) | Strong, bulky base (e.g., Potassium tert-butoxide) | Bulky bases sterically hinder the SN2 pathway and favor proton abstraction for E2. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Protic solvents can slow the SN2 reaction. | Aprotic solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | Lower temperatures (e.g., 50-70 °C) | Higher temperatures (e.g., >100 °C) | E2 has a higher activation energy and is favored entropically at higher temperatures.[1] |
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis of this compound
This protocol is designed to maximize the yield of this compound by favoring the SN2 pathway.
Materials:
-
Phenol
-
Potassium Carbonate (K2CO3), anhydrous
-
Isobutyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the potassium phenoxide.
-
-
Alkylation Reaction:
-
Slowly add isobutyl bromide (1.1 eq) to the reaction mixture dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure product.
-
Mandatory Visualizations
Caption: Competing SN2 and E2 pathways in the synthesis of this compound.
Caption: A streamlined experimental workflow for the optimized synthesis of this compound.
References
How to improve the purity of synthesized isobutyl phenyl ether
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of synthesized isobutyl phenyl ether.
Troubleshooting Guide: Enhancing Purity
Q1: My final product is impure. What are the likely side reactions?
The primary method for synthesizing this compound is the Williamson ether synthesis.[1] While effective, several side reactions can lead to impurities.[2]
-
Elimination (E2) Reaction: The most common side reaction involves the base-catalyzed elimination of the alkylating agent (isobutyl halide), forming isobutylene (B52900) instead of the desired ether. This is especially prevalent at higher temperatures.[3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the ether or at a carbon on the aromatic ring (C-alkylation) to form alkylated phenols.[4][5]
Q2: How can I minimize the formation of isobutylene?
Minimizing the E2 elimination side reaction is crucial for improving the purity of this compound.
-
Temperature Control: Lower reaction temperatures generally favor the SN2 (substitution) reaction over the E2 (elimination) reaction.[3] Maintain a moderate temperature, typically between 80-120°C.[1]
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol (B47542) but not so sterically hindered that it preferentially acts as a base for elimination. Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are common choices for aryl ether synthesis.[4]
-
Reactant Addition: Adding the isobutyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, which can favor the desired SN2 reaction.
Q3: I'm observing C-alkylation products. How can I promote O-alkylation?
Promoting the formation of the oxygen-carbon bond is key to maximizing the yield of this compound.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred.[3] These solvents solvate the cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack.[3]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide, can facilitate the transfer of the phenoxide ion to the organic phase, enhancing the rate of O-alkylation.[1][5]
Q4: My yield is consistently low, even after addressing side reactions. What else could be wrong?
Low yields can stem from factors beyond the primary side reactions.
-
Incomplete Deprotonation: Ensure the complete conversion of phenol to the sodium phenoxide. Using a slight excess of a strong base like sodium hydride (NaH) can drive this step to completion.[6]
-
Moisture: The presence of water can be detrimental to the reaction as it can react with the base and the phenoxide.[7] Ensure all reagents and glassware are thoroughly dry.
-
Purity of Starting Materials: Impurities in the starting phenol or isobutyl halide can lead to undesired side products and lower yields.[8] Use high-purity reagents whenever possible.
Frequently Asked Questions (FAQs)
Q5: What is the best synthetic route for this compound via Williamson synthesis?
There are two primary options for the Williamson synthesis of this compound.
-
Option A: Sodium phenoxide with isobutyl bromide.
-
Option B: Sodium isobutoxide with bromobenzene (B47551).
Option A is the preferred route.[9] The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides like isobutyl bromide.[1][6] Secondary and tertiary alkyl halides are more prone to elimination reactions.[1] Phenyl halides, like bromobenzene in Option B, are generally unreactive towards SN2 reactions unless activated by a strong electron-withdrawing group or under specific catalytic conditions (e.g., Ullmann condensation).[4]
Q6: What purification methods are most effective for this compound?
After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure product.
-
Washing: The crude product should be washed sequentially with a dilute sodium hydroxide solution to remove unreacted phenol, followed by water and brine.[10][11]
-
Drying: The organic layer should be dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[12]
-
Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the this compound from any remaining starting materials and high-boiling impurities.[11][13] The boiling point of this compound is approximately 201°C.[1]
Q7: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of the synthesized this compound.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[14][15]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[16] Quantitative NMR (qNMR) can be used to determine the absolute purity without the need for a reference standard of the analyte.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ether linkage and the absence of the hydroxyl group from the starting phenol.[18]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and can help identify impurities through their fragmentation patterns.[1][14]
-
-
Physical Constants: Measuring the boiling point and refractive index of the purified product and comparing them to literature values can provide a good indication of purity.[19]
Data Presentation
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound
| Parameter | Condition | Rationale |
| Reactants | Sodium Phenoxide and Isobutyl Bromide | Favors SN2 reaction pathway.[1][6] |
| Base | NaOH, KOH, K₂CO₃, NaH | To deprotonate phenol to the more nucleophilic phenoxide.[4][6] |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[3] |
| Temperature | 80 - 120°C | Balances reaction rate while minimizing the E2 elimination side reaction.[1][3] |
| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Facilitates the reaction between the aqueous and organic phases.[1][5] |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | High sensitivity and resolution for volatile impurities. | Requires a reference standard for quantification. |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase. | Suitable for a wide range of non-volatile impurities. | Requires a reference standard for quantification. |
| ¹H qNMR | Signal intensity is directly proportional to the number of protons. | Absolute quantification without a specific analyte standard; provides structural information.[17] | Lower sensitivity compared to chromatographic methods. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Good for functional group identification (presence of ether, absence of -OH).[18] | Not inherently quantitative. |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis. | Provides molecular weight and structural information of impurities.[1] | Quantification can be complex. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization.
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent (e.g., ethanol (B145695) or THF).
-
Slowly add an equimolar amount of a base (e.g., sodium hydroxide pellets or sodium hydride) to the solution.
-
Stir the mixture until the phenol is completely converted to sodium phenoxide.
-
Ether Synthesis: To the solution of sodium phenoxide, add a slight excess (1.1 equivalents) of isobutyl bromide dropwise.
-
Heat the reaction mixture to reflux (typically 80-100°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water and then brine.[10]
-
-
Purification:
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Standard Preparation: Prepare a series of standard solutions of a known high-purity this compound standard at different concentrations.
-
GC Analysis:
-
Inject the standard solutions into the GC to generate a calibration curve.
-
Inject the sample solution into the GC under the same conditions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Identify and, if possible, quantify any impurity peaks.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. francis-press.com [francis-press.com]
- 8. azom.com [azom.com]
- 9. Solved (iii) Questions: 1. There are two options to | Chegg.com [chegg.com]
- 10. scribd.com [scribd.com]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Petrochemical Analysis: Quality and Purity Testing | Lab Manager [labmanager.com]
- 16. (2-Methylpropoxy)benzene | C10H14O | CID 254373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ijrar.org [ijrar.org]
- 19. moravek.com [moravek.com]
Technical Support Center: Troubleshooting Low Yield in Phenol Alkylation Reactions
Welcome to the technical support center for phenol (B47542) alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a focus on improving reaction yields and product selectivity.
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields in phenol alkylation reactions, providing potential causes and actionable solutions.
Problem: Low to no conversion of the starting phenol.
This is a common issue that can arise from several factors related to reactants, catalysts, or the reaction conditions. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Inactive Catalyst
-
Lewis Acids (e.g., AlCl₃, FeCl₃ for Friedel-Crafts alkylation): These catalysts are highly sensitive to moisture and can be deactivated if not handled under anhydrous conditions.[1] Ensure the Lewis acid is fresh and moisture-free. Consider using a more active Lewis acid if yields remain low.[1]
-
Base Catalysts (e.g., K₂CO₃, Cs₂CO₃ for O-alkylation): The base must be strong enough to deprotonate the phenol.[1] Ensure the base is finely powdered and dry for optimal reactivity.[1]
-
Solid Acid Catalysts (e.g., Zeolites): These catalysts can lose activity due to coking (carbon deposition) or poisoning.[1] Regeneration, often by calcination, may be necessary to restore activity.[1] The acidity of the catalyst is also crucial; for example, poisoning a BEA(15) zeolite with potassium decreases the number of strong acid sites and reduces catalyst activity.[1]
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
The reaction temperature may be too low, leading to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions and byproduct formation.[1] A careful optimization of the temperature is necessary. For instance, in the alkylation of phenol with methanol, increasing the temperature can impact conversion and selectivity.[1]
-
-
Possible Cause 3: Incorrect Reactant Stoichiometry
-
Ensure the molar ratios of the reactants are correct for the desired outcome. For instance, to achieve dialkylation, a sufficient excess of the alkylating agent is often required.[1]
-
-
Possible Cause 4: Improper Solvent Selection
Problem: Poor Selectivity (O-alkylation vs. C-alkylation)
The competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring) is a frequent challenge.[1]
-
Possible Cause 1: Inappropriate Solvent Choice
-
Protic Solvents (e.g., water, trifluoroethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and thereby favoring C-alkylation.[1]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents do not shield the oxygen anion as effectively, thus promoting O-alkylation.[1]
-
-
Possible Cause 2: Catalyst System
-
Possible Cause 3: Leaving Group of the Alkylating Agent
-
In reactions with alkyl halides, a better leaving group can favor O-alkylation under suitable conditions.[1]
-
Problem: Formation of Polyalkylated Byproducts
Polyalkylation is a common side reaction, especially in Friedel-Crafts alkylation, because the mono-alkylated product is often more reactive than the starting phenol.[1][2]
-
Solution 1: Adjust Molar Ratio of Reactants
-
Solution 2: Control Reaction Time and Temperature
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the O-alkylation of a phenol with an alkyl halide?
A1: Strong bases are generally preferred to ensure the complete deprotonation of the phenol.[1] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH).[1] The choice of base may depend on the specific substrate and the desired reactivity. For instance, Cs₂CO₃ is often more effective but is also more expensive.[1]
Q2: How can I avoid rearrangement of the alkyl group during a Friedel-Crafts alkylation?
A2: Carbocation rearrangements are a known challenge in Friedel-Crafts alkylation, particularly with primary and secondary alkyl halides.[1][2] To mitigate this, consider using an alkylating agent that forms a stable carbocation or employing reaction conditions that minimize carbocation formation, such as using milder Lewis acids or lower temperatures.[1]
Q3: My yield is still low after optimizing the reaction conditions. What else could be the problem?
A3: If you have optimized the catalyst, temperature, stoichiometry, and solvent, consider the purity of your starting materials. Impurities in the phenol, alkylating agent, or solvent can interfere with the reaction. Additionally, ensure that your work-up and purification procedures are not causing significant product loss.
Data Presentation
Table 1: Effect of Reaction Temperature on Phenol Alkylation with 1-Octene over BEA(15) Zeolite Catalyst
| Temperature (°C) | Phenol Conversion (%) | O-Alkylate Yield (%) | C-Alkylate Yield (%) | O-/C-Alkylate Ratio |
| 100 | ~15 | ~6 | ~9 | 0.67 |
| 120 | ~25 | ~10 | ~15 | 0.67 |
| 140 | ~37 | ~14.5 | ~22.8 | 0.64 |
| 160 | ~45 | ~18 | ~27 | 0.67 |
Data is estimated from graphical representations in the source material and should be considered illustrative.
Table 2: Influence of Phenol to 1-Octene Mole Ratio on Product Distribution
| Phenol:1-Octene Mole Ratio | Phenol Conversion (%) | O-Alkylate Yield (%) | C-Alkylate Yield (%) | O-/C-Alkylate Ratio |
| 2:1 | Low | - | - | - |
| 1:1 | 37.3 | 14.5 | 22.8 | 0.64 |
| 1:2 | High | Lower | Higher | Lower |
A higher concentration of the alkylating agent (1-octene) leads to higher phenol conversion but favors the formation of C-alkylated products.
Experimental Protocols
General Protocol for O-Alkylation of Phenol using an Alkyl Halide and a Carbonate Base
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the desired solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and a finely ground base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).[1]
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.[1]
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or crystallization.[1]
General Protocol for Friedel-Crafts Alkylation of Phenol with Isobutylene (B52900)
This protocol is for the synthesis of 2,4-di-tert-butylphenol (B135424) and should be adapted for other substrates.
-
Apparatus: Use a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.[3]
-
Reagents: Charge the flask with phenol and a solid acid catalyst (e.g., activated clay, with a phenol to catalyst weight ratio of approximately 1:0.05).[3]
-
Reaction Setup: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with stirring.[3]
-
Addition of Alkylating Agent: Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically around 1:1.19.[3]
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring for a set period after the isobutylene addition is complete (e.g., 1.0 hour).[3] Monitor the reaction progress using Gas Chromatography (GC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[3]
-
Purification: Filter the reaction mixture to remove the solid catalyst. The resulting filtrate is the crude product, which can be further purified by distillation.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in phenol alkylation.
Caption: Key parameter relationships influencing phenol alkylation outcomes.
Caption: General experimental workflow for phenol alkylation.
References
Technical Support Center: Catalyst Selection for Enhanced Isobutyl Phenyl Ether Synthesis
Welcome to the technical support center for the synthesis of isobutyl phenyl ether. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection and troubleshooting for the Williamson ether synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound consistently low?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The primary competing reaction is the E2 elimination of isobutyl bromide, which is promoted by the strongly basic conditions required for the deprotonation of phenol (B47542). Isobutyl bromide, being a primary alkyl halide, is generally favored for S(_N)2 reactions; however, the presence of branching at the β-carbon can increase the likelihood of elimination.
Potential Causes and Solutions:
-
Suboptimal Base: The choice of base is critical. Very strong bases can favor the competing E2 elimination reaction.
-
Solution: Consider using a milder base such as potassium carbonate (K(_2)CO(_3)) or a phase-transfer catalyst with a moderately strong base like sodium hydroxide (B78521) (NaOH)[1]. For anhydrous conditions, sodium hydride (NaH) is a powerful option that minimizes the presence of water, which can hydrolyze the alkyl halide[2].
-
-
High Reaction Temperature: Elevated temperatures can significantly increase the rate of the E2 elimination side reaction.
-
Solution: Maintain the reaction temperature within the optimal range of 50-100°C[3]. It is advisable to start at a lower temperature and monitor the reaction's progress.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction rate and selectivity.
-
Solution: Polar aprotic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can accelerate S(_N)2 reactions[1][4].
-
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture, which can consume the base and lead to hydrolysis of the alkyl halide.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Question 2: How can I minimize the formation of the alkene byproduct from E2 elimination?
Answer: Minimizing the E2 elimination byproduct is key to improving the yield of this compound. This can be achieved by optimizing the reaction conditions to favor the S(_N)2 pathway.
Strategies to Minimize Elimination:
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with isobutyl bromide occurs. This allows for the use of milder reaction conditions, including lower temperatures and less harsh bases, which in turn suppresses the E2 elimination pathway.
-
Control the Reaction Temperature: As mentioned previously, lower temperatures favor the S(_N)2 reaction over E2 elimination.
-
Choice of Leaving Group: While bromide is a good leaving group, in some cases, using an isobutyl halide with a better leaving group, such as iodide, can increase the rate of the S(_N)2 reaction relative to elimination.
Question 3: What is the cause of C-alkylation, and how can it be prevented?
Answer: C-alkylation is a potential side reaction where the isobutyl group attaches to the aromatic ring of the phenol instead of the oxygen atom. This occurs because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring.
Factors Influencing C- vs. O-Alkylation and Solutions:
-
Solvent: The choice of solvent can influence the site of alkylation.
-
Solution: Polar aprotic solvents generally favor O-alkylation.
-
-
Counter-ion: The nature of the cation associated with the phenoxide can affect the nucleophilicity of the oxygen versus the carbon.
-
Solution: The use of phase-transfer catalysts can help to create a "naked" phenoxide ion in the organic phase, which tends to favor O-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in the synthesis of this compound?
A1: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the Williamson ether synthesis of this compound, the phenoxide ion is typically in an aqueous or solid phase, while the isobutyl bromide is in an organic phase. The PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), has both hydrophilic and lipophilic properties. It forms an ion pair with the phenoxide ion, transporting it into the organic phase to react with the isobutyl bromide[5][6]. This enhances the reaction rate and allows for the use of milder conditions.
Q2: Which type of catalyst is generally most effective for this synthesis?
A2: For the Williamson ether synthesis of this compound, phase-transfer catalysts are highly effective in improving yields and reaction conditions. Other catalytic systems, such as those based on copper (Ullmann condensation) or palladium (Buchwald-Hartwig coupling), are also powerful methods for forming C-O bonds but are typically employed for the synthesis of diaryl ethers or when using less reactive aryl halides[3][4]. For the reaction of a phenoxide with a primary alkyl halide like isobutyl bromide, the Williamson ether synthesis with a phase-transfer catalyst is often the most straightforward and efficient method.
Q3: What are the ideal reaction conditions for the synthesis of this compound?
A3: The optimal conditions should be determined experimentally, but a good starting point for the Williamson ether synthesis of this compound is:
-
Reactants: Sodium phenoxide (generated in situ from phenol and a base) and isobutyl bromide.
-
Catalyst: A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Base: Sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)).
-
Solvent: A polar aprotic solvent like acetonitrile or DMF.
-
Temperature: 50-100 °C.
-
Reaction Time: 1-8 hours, with monitoring by TLC or GC to determine completion.
Q4: Can I use a secondary or tertiary alkyl halide instead of isobutyl bromide?
A4: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance. Primary alkyl halides like isobutyl bromide work best. Secondary alkyl halides will lead to a significant amount of the E2 elimination byproduct. Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this reaction[2].
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Alkyl Phenyl Ethers
| Catalyst System | Catalyst/Reagent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) for n-butyl phenyl ether | Reference |
| Phase-Transfer Catalysis (PTC) | Poly(ethylene glycol)-600 (PEG-600) | NaOH | Toluene | 45-85 | 2 | High Conversion | [7] |
| Ionic Liquid | [bmim]BF(_4) | Sodium Phenolate | [bmim]BF(_4) | 65 | 2 | 80.2 | [7] |
| Ionic Liquid | [bpy]BF(_4) | Sodium Phenolate | [bpy]BF(_4) | 65 | 2 | 85.1 | [7] |
| Mixed Ionic Liquid | [bmim]BF(_4)/[bpy]BF(_4) | Sodium Phenolate | Mixed Ionic Liquid | 65 | 2 | 96.9 | [7] |
| Solid Acid Catalyst | Nanocrystalline Zeolite Beta | - | Alkyl Acetate | 160 | 6 | High Selectivity | [8] |
Note: The quantitative data presented is for the synthesis of n-butyl phenyl ether, a close structural analog of this compound. The trends in catalyst performance are expected to be similar.
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of this compound using a Phase-Transfer Catalyst:
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Phenol
-
Isobutyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.
-
Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide. Add a catalytic amount of tetrabutylammonium bromide (e.g., 2-5 mol%).
-
Addition of Alkyl Halide: Heat the mixture to 60-70°C. Add isobutyl bromide dropwise over a period of 30 minutes.
-
Reaction Monitoring: Vigorously stir the reaction mixture at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer with deionized water to remove any remaining sodium hydroxide and TBAB.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound|CAS 1126-75-6|For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Managing reaction temperature for isobutyl phenyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of isobutyl phenyl ether via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound via Williamson ether synthesis?
An optimal reaction temperature for the synthesis of n-butyl phenyl ether, a close structural analog of this compound, has been reported to be 65 °C when using a phase-transfer catalyst in an ionic liquid, yielding up to 96.9% of the product.[1][2] Generally, a typical temperature range for Williamson ether synthesis is between 50 to 100 °C.[3] It is crucial to maintain the temperature as low as possible while ensuring a reasonable reaction rate to minimize side reactions.
Q2: What are the common side reactions related to temperature in this synthesis?
The primary side reaction is the E2 elimination of isobutyl bromide to form isobutylene, which is favored at higher temperatures.[4][5] Although isobutyl bromide is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the risk increases with elevated temperatures.[4] Another potential, though less commonly reported, side reaction could be the rearrangement of the isobutyl carbocation (if formed) to a more stable tert-butyl carbocation, leading to the formation of tert-butyl phenyl ether.
Q3: How does reaction temperature affect the yield of this compound?
Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to a decrease in the overall yield of this compound due to the increased rate of the competing E2 elimination reaction.[4] Finding the optimal temperature is a balance between achieving a practical reaction time and minimizing the formation of byproducts. For a similar compound, n-butyl phenyl ether, a reaction at 65 °C for 2 hours provided a high yield.[1][2]
Q4: What are the recommended solvents and bases for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used for Williamson ether synthesis as they can accelerate the SN2 reaction.[3][5] A strong base is required to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide ion. Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the SN2 reaction is not being met, resulting in a very slow or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC. A good starting point is 60-70 °C. |
| Incomplete deprotonation of phenol: The base used is not strong enough or is of poor quality, leading to a low concentration of the nucleophilic phenoxide. | Ensure a sufficiently strong and dry base (e.g., NaH) is used. Consider using a slight excess of the base. | |
| Poor solvent choice: The solvent may not be adequately solvating the reactants. | Switch to a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile. | |
| Presence of Alkene Byproduct (Isobutylene) | Reaction temperature is too high: High temperatures favor the E2 elimination pathway over the SN2 substitution. | Lower the reaction temperature. A range of 50-65 °C is often a good compromise between reaction rate and selectivity.[1][2] |
| Base is too sterically hindered: A bulky base can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile. | Use a less sterically hindered base like sodium hydride or potassium carbonate. | |
| Presence of an Unexpected Ether Isomer (e.g., tert-butyl phenyl ether) | Rearrangement of the isobutyl group: Although less common for primary halides, acidic conditions or very high temperatures could potentially promote carbocation formation and subsequent rearrangement. | Ensure the reaction is run under basic conditions and avoid excessively high temperatures. Maintain strict temperature control throughout the reaction. |
| Reaction is a different color than expected | Decomposition of reactants or solvent: High temperatures can lead to the degradation of sensitive reagents or the solvent. | Lower the reaction temperature and ensure all reagents and solvents are pure and dry. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis of similar alkyl phenyl ethers.[1][2] Optimization may be required.
Materials:
-
Phenol
-
Sodium hydroxide (or another suitable base like potassium carbonate)
-
Isobutyl bromide
-
Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst)
-
Toluene (or another suitable solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.
-
Add a stoichiometric equivalent of powdered sodium hydroxide.
-
Heat the mixture to 50-60 °C and stir until the phenol is completely converted to sodium phenoxide.
-
Addition of Alkyl Halide: Add a catalytic amount of tetrabutylammonium bromide to the reaction mixture.
-
Slowly add isobutyl bromide to the flask.
-
Reaction: Increase the temperature to the desired setpoint (e.g., 65 °C) and maintain it for the duration of the reaction (e.g., 2-4 hours), monitoring by TLC or GC.[1][2]
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove any unreacted sodium phenoxide and the sodium bromide salt.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Effect of Temperature on Yield for n-Butyl Phenyl Ether Synthesis (as a proxy for this compound)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 45-85 | 2 | Not specified as a function of temperature, but the range was studied | [1] |
| 65 | 2 | 96.9 | [1][2] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for temperature-related issues.
References
Technical Support Center: Purification of Isobutyl Phenyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted phenol (B47542) from the isobutyl phenyl ether product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing unreacted phenol from my this compound product?
A1: The most common and efficient method is a liquid-liquid extraction using an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[1][2] Phenol is acidic and reacts with the base to form a water-soluble phenoxide salt, which is then extracted into the aqueous layer, leaving the desired this compound in the organic layer.[1][2]
Q2: Why is it necessary to remove unreacted phenol from the final product?
A2: Unreacted phenol is considered an impurity that can interfere with subsequent reactions or biological assays. For applications in drug development and research, high purity of the final compound is crucial for obtaining reliable and reproducible results.
Q3: How can I confirm that all the unreacted phenol has been removed?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the removal of phenol. By comparing the crude product, the purified product, and a phenol standard on a TLC plate, you can visualize the disappearance of the phenol spot in your purified sample. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: Can I use other purification methods besides basic aqueous extraction?
A4: Yes, other methods can be used, often in conjunction with the initial extraction. Flash column chromatography is a common secondary purification step to remove any remaining traces of phenol and other impurities.[3][4][5] In some cases, vacuum distillation can also be effective, particularly for large-scale purifications.
Q5: What are the key safety precautions to consider during this purification process?
A5: Phenol is corrosive and toxic, and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, preferably within a fume hood. Diethyl ether, a common extraction solvent, is highly flammable and should be handled away from any ignition sources. Always be cautious when venting a separatory funnel, as pressure can build up.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Phenol is still present in the product after aqueous extraction (confirmed by TLC). | 1. Incomplete reaction with the base: The basic solution may not have been concentrated enough or an insufficient volume was used. 2. Insufficient mixing: The two phases were not mixed vigorously enough for the extraction to be complete. 3. Incorrect pH: The pH of the aqueous layer was not sufficiently basic to deprotonate the phenol completely. | 1. Use a more concentrated basic solution (e.g., 1-2 M NaOH). Perform multiple extractions with smaller volumes of the basic solution, as this is more effective than a single extraction with a large volume.[6] 2. Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each extraction, with periodic venting. 3. Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Low yield of this compound after purification. | 1. Product loss during extraction: Some of the ether product may have partitioned into the aqueous layer, especially if an emulsion formed. 2. Hydrolysis of the ether: Prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to some hydrolysis of the ether. 3. Incomplete extraction from the aqueous layer: If the product has some solubility in the aqueous phase, it may be lost. | 1. Break up emulsions by adding brine (saturated NaCl solution) or by gentle swirling. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Perform the extraction at room temperature and avoid unnecessarily long contact times with the basic solution. 3. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| An emulsion has formed during the liquid-liquid extraction. | Vigorous shaking with certain solvent combinations can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and helps to break the emulsion. Alternatively, allowing the mixture to stand for a longer period may also resolve the emulsion. |
| Difficulty separating phenol and this compound by column chromatography. | 1. Inappropriate solvent system: The chosen eluent may not have the optimal polarity to achieve good separation. 2. Column overloading: Too much crude product was loaded onto the column. | 1. Optimize the solvent system using TLC. A good starting point for silica (B1680970) gel chromatography is a non-polar solvent like hexanes with a small amount of a more polar solvent like ethyl acetate. The ideal solvent system should give a good separation between the Rf values of phenol and this compound. Phenol, being more polar, will have a lower Rf value than the less polar this compound.[7][8] 2. Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 30-50:1 ratio of silica gel to crude product by weight.[9] |
Experimental Protocols
Liquid-Liquid Extraction for Phenol Removal
Objective: To remove unreacted phenol from the this compound product by extraction with an aqueous basic solution.
Materials:
-
Crude this compound reaction mixture (dissolved in an organic solvent like diethyl ether or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic solution containing the crude this compound to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and opening the stopcock to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the sodium phenoxide.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.
Flash Column Chromatography for Final Purification
Objective: To achieve high purity of this compound by removing trace impurities, including residual phenol.
Materials:
-
Crude this compound (post-extraction)
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine the optimal eluent: Develop a TLC of the crude product using varying ratios of hexanes and ethyl acetate. The ideal solvent system will show a good separation between the this compound spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.3.[9]
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the column: Add the eluent to the top of the column and apply gentle air pressure to begin the elution process.
-
Collect fractions: Collect the eluting solvent in a series of collection tubes.
-
Monitor the separation: Spot aliquots from the collected fractions onto a TLC plate and visualize under a UV lamp to identify the fractions containing the pure this compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Quantitative Data Summary
| Parameter | Phenol | This compound | Notes |
| Polarity | More Polar | Less Polar | Phenol's hydroxyl group allows for hydrogen bonding, making it significantly more polar than the ether.[8] |
| Expected TLC Rf Value (Silica Gel) | Lower Rf | Higher Rf | In a typical normal-phase system (e.g., Hexanes/Ethyl Acetate), the less polar compound travels further up the plate.[7] |
| Distribution Coefficient (K) in Diethyl Ether/Water | ~2 | High | The distribution coefficient (K = [concentration in organic phase]/[concentration in aqueous phase]) for phenol in a neutral ether/water system is around 2.[6][10] For this compound, this value would be significantly higher due to its nonpolar nature. |
| Distribution Coefficient (K) in Diethyl Ether/Aqueous NaOH | Very Low | High | In a basic aqueous solution, phenol is converted to the water-soluble phenoxide ion, drastically lowering its distribution coefficient into the organic phase. |
Visualizations
Caption: Workflow for Phenol Removal by Extraction.
Caption: Polarity-Based Separation Principles.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gauthmath.com [gauthmath.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Challenges in the scale-up of isobutyl phenyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of isobutyl phenyl ether synthesis.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis and scale-up of this compound, primarily via the Williamson ether synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. The Williamson ether synthesis, the most common route, is an S(_N)2 reaction, and its efficiency is highly dependent on reaction conditions.[1][2][3]
-
Incomplete Deprotonation of Phenol (B47542): Ensure the complete conversion of phenol to the phenoxide salt. Using a strong base like sodium hydride (NaH) or potassium hydride (KH) in an appropriate solvent can drive this equilibrium.[3] For larger scale reactions, potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) with a phase-transfer catalyst can be effective.[2][4]
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination.[1] A typical temperature range for this synthesis is 50-100 °C.[2]
-
Poor Quality Reagents: Ensure the purity of your starting materials (phenol, isobutyl halide) and the dryness of your solvent. Water can quench the phenoxide and hydrolyze the alkyl halide.
-
Inefficient Mixing: On a larger scale, mass transfer limitations can become significant. Ensure adequate agitation to maintain a homogeneous reaction mixture.
Q2: I am observing the formation of a significant amount of isobutene as a byproduct. How can I minimize this?
A2: The formation of isobutene is a result of a competing E2 elimination reaction.[1][3] This is a common side reaction, especially with sterically hindered alkyl halides. Although isobutyl bromide is a primary halide, elimination can still occur, particularly under harsh conditions.
-
Choice of Base: Use a less sterically hindered base. While strong, bulky bases favor elimination, using sodium or potassium hydroxide, or potassium carbonate can reduce the likelihood of this side reaction.
-
Temperature Control: As mentioned, lower reaction temperatures will favor the S(_N)2 substitution over the E2 elimination pathway.
-
Leaving Group: While bromide is a good leaving group, you could consider using isobutyl iodide to potentially favor substitution, although this may not always be practical or cost-effective on a large scale.
Q3: My final product is contaminated with unreacted phenol. What is the best way to remove it?
A3: Unreacted phenol can be effectively removed during the work-up procedure.
-
Aqueous Base Wash: Washing the organic layer with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer.[5][6] Repeat the wash until the aqueous layer is no longer colored upon acidification (a test for the presence of phenol).
-
Extraction: A thorough liquid-liquid extraction with an immiscible organic solvent (like diethyl ether or ethyl acetate) and the basic aqueous solution is crucial.
Q4: I am seeing evidence of C-alkylation on the phenol ring. How can I prevent this?
A4: While O-alkylation is the desired pathway, C-alkylation is a known side reaction with phenoxides, which are ambident nucleophiles.[1][4]
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4]
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role. Potassium salts often give higher O/C ratios than sodium salts.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst can enhance the nucleophilicity of the phenoxide in the organic phase and often leads to cleaner O-alkylation.[5]
Data Presentation
Table 1: Influence of Key Parameters on this compound Synthesis
| Parameter | Effect on Yield | Effect on Purity (Minimizing Side Products) | Recommendations for Scale-Up |
| Base | Stronger bases (e.g., NaH) can increase the rate of phenoxide formation. | Bulky bases can increase elimination. Weaker bases may require longer reaction times. | Consider using K₂CO₃ or NaOH with a phase-transfer catalyst for easier handling and cost-effectiveness. |
| Solvent | Polar aprotic solvents (DMF, DMSO) can accelerate S(_N)2 reactions. | Aprotic solvents favor O-alkylation over C-alkylation. | Choose a solvent with a suitable boiling point for temperature control and consider ease of removal during work-up. |
| Temperature | Higher temperatures increase reaction rate. | Higher temperatures favor elimination (E2) over substitution (S(_N)2). | Optimize for the lowest effective temperature to maximize selectivity towards the desired ether. |
| Alkyl Halide | Reactivity order: I > Br > Cl. | Iodides are more reactive but may be more expensive and less stable. | Isobutyl bromide is a good compromise between reactivity and cost for large-scale synthesis. |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) can significantly increase the reaction rate. | Can improve selectivity for O-alkylation and allow for milder reaction conditions. | Highly recommended for biphasic systems (e.g., NaOH/water/organic solvent) to improve efficiency. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a typical lab-scale synthesis.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Isobutyl bromide
-
Tetrabutylammonium (B224687) bromide (TBAB - Phase-Transfer Catalyst)
-
Toluene
-
5% Aqueous Sodium Hydroxide
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene. Add a 50% aqueous solution of sodium hydroxide (1.2 eq).
-
Alkylation: Heat the mixture to 80-90°C with vigorous stirring. Add isobutyl bromide (1.1 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Continue heating and stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 5% aqueous NaOH (2x), water (2x), and finally with brine (1x).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Protocol 2: Considerations for Scale-Up
Scaling up the synthesis requires careful consideration of several factors:
-
Heat Management: The reaction is exothermic. A jacketed reactor with precise temperature control is essential to prevent runaway reactions and minimize side product formation.
-
Reagent Addition: The addition of the alkylating agent should be controlled to manage the reaction exotherm. A controlled addition pump is recommended.
-
Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in a large reactor. Baffles within the reactor can further improve agitation.
-
Work-up and Extraction: Large-scale liquid-liquid extractions can be challenging. A properly sized and designed extraction vessel is required. Consider the solvent volumes and the number of extraction cycles needed for efficient purification.
-
Safety: All reagents should be handled with appropriate personal protective equipment in a well-ventilated area. A thorough safety review should be conducted before performing any large-scale reaction.
Visualizations
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Isobutyl phenyl ether purification without column chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of isobutyl phenyl ether without the use of column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: In a Williamson ether synthesis of this compound, the most common impurities are unreacted starting materials, namely phenol (B47542) and isobutyl bromide. Side products can also form, such as isobutylene, which results from the elimination reaction of isobutyl bromide, and potentially diisobutyl ether.[1][2]
Q2: What are the key physical properties to consider when choosing a purification method for this compound?
A2: The most important physical properties are the boiling points and solubilities of this compound and its primary impurities. These properties dictate the suitability of non-chromatographic purification techniques like fractional distillation and extractive workup.
Q3: Is it possible to purify liquid this compound by crystallization?
A3: While crystallization is more commonly used for solids, it can be adapted for liquid compounds, often through low-temperature crystallization.[3][4][5] This involves dissolving the liquid in a suitable solvent and cooling it to a temperature where the desired compound selectively crystallizes. Finding the right solvent and temperature conditions is critical and often requires experimentation.
Q4: Which non-chromatographic techniques are most effective for purifying this compound?
A4: The most effective non-chromatographic techniques are a combination of an aqueous extractive workup followed by fractional distillation. The extractive workup removes acidic (phenol) and water-soluble impurities, while fractional distillation separates the this compound from components with different boiling points, such as unreacted isobutyl bromide.[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Troubleshooting Extractive Workup
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Emulsion formation during extraction | - Vigorous shaking of the separatory funnel.- High concentration of reactants or products. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite. |
| Poor separation of layers | - The density of the aqueous and organic layers are too similar. | - Add brine to the aqueous layer to increase its density.- Add more of the organic solvent to dilute the organic layer. |
| Product loss during extraction | - The product has some solubility in the aqueous layer.- Incomplete phase separation. | - Perform multiple extractions with smaller volumes of the organic solvent.- Ensure complete separation of the layers before draining. |
| Persistent acidic impurity (phenol) in the organic layer | - Insufficient amount or concentration of the basic wash.- Inefficient mixing during the wash. | - Increase the concentration or volume of the aqueous base (e.g., 10% NaOH).- Ensure thorough mixing by gentle inversion of the separatory funnel for several minutes.- Perform multiple basic washes and test the pH of the final aqueous wash to ensure it is basic. |
Troubleshooting Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of components (broad boiling point range) | - Distillation rate is too fast.- Inefficient fractionating column.- Poor insulation of the column. | - Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.- Use a longer fractionating column or one with a higher surface area packing (e.g., Vigreux, Raschig rings).- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[7][8] |
| "Bumping" or uneven boiling | - Lack of boiling chips or a stir bar.- Superheating of the liquid. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure smooth and even heating of the flask. |
| Temperature fluctuations during distillation | - Inconsistent heating.- Drafts cooling the apparatus. | - Use a heating mantle with a controller for stable heating.- Conduct the distillation in a fume hood with the sash lowered to minimize drafts. |
| No distillate collecting | - Thermometer bulb is placed too high.- Insufficient heating.- A leak in the apparatus. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Gradually increase the heating mantle temperature.- Check all joints to ensure they are properly sealed. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 150.22 | ~201 | Insoluble |
| Phenol | 94.11 | 181.7 | Sparingly soluble (8.3 g/100 mL) |
| Isobutyl Bromide | 137.02 | 91.5 | Slightly soluble (0.6 g/L) |
Experimental Protocols
Protocol 1: Extractive Workup for Post-Williamson Ether Synthesis
This protocol is designed to remove unreacted phenol and other water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Diethyl ether (or other suitable organic solvent)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake to dissolve the organic components.
-
Add an equal volume of 10% NaOH solution to the separatory funnel.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic phase containing the this compound, and the bottom layer is the aqueous phase containing the sodium phenolate.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the wash with 10% NaOH solution (steps 3-6) two more times to ensure complete removal of phenol.
-
Wash the organic layer with an equal volume of brine solution to remove residual water and dissolved salts.
-
Drain the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Gravity filter the dried organic solution into a round-bottom flask to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Fractional Distillation of this compound
This protocol is for the final purification of this compound from impurities with different boiling points.
Materials:
-
Crude, washed this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)
-
Heating mantle with a controller
-
Boiling chips or magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Position the thermometer correctly in the distillation head, with the top of the bulb level with the bottom of the side-arm leading to the condenser.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (likely residual isobutyl bromide, ~91.5 °C).
-
Collect this first fraction in a receiving flask.
-
Once the first fraction has been collected, the temperature will begin to rise again. Discard the intermediate fraction collected as the temperature rises towards the boiling point of this compound.
-
When the temperature stabilizes at the boiling point of this compound (~201 °C), change to a clean receiving flask to collect the pure product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
Visualizations
Caption: Workflow for the extractive workup of this compound.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. youtube.com [youtube.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Isobutyl Phenyl Ether and n-Butyl Phenyl Ether in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the functionalization of aromatic compounds, the choice of substrate can profoundly influence reaction outcomes. This guide provides an objective comparison of isobutyl phenyl ether and n-butyl phenyl ether in the context of substitution reactions, supported by established chemical principles and analogous experimental data. The primary focus is on electrophilic aromatic substitution (EAS), the most common substitution reaction for these electron-rich aromatic ethers.
Structural and Electronic Properties
This compound and n-butyl phenyl ether are structural isomers, differing only in the arrangement of the butyl group attached to the ether oxygen. The n-butyl group is a linear four-carbon chain, while the isobutyl group is branched. This seemingly subtle difference in structure leads to a significant divergence in their behavior in substitution reactions, primarily due to steric effects.
From an electronic standpoint, the alkoxy group (-OR) in both molecules is a potent activating group in electrophilic aromatic substitution.[1] The oxygen atom donates electron density to the phenyl ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This electron-donating nature directs incoming electrophiles to the ortho and para positions. The inductive effects of the n-butyl and isobutyl groups are both weakly electron-donating and are considered to have a negligible differential impact on the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution: The Role of Steric Hindrance
The key differentiator in the reactivity of this compound and n-butyl phenyl ether in EAS is steric hindrance. The branched structure of the isobutyl group imparts greater steric bulk around the ether linkage compared to the linear n-butyl group. This steric congestion significantly influences the regioselectivity of the reaction, specifically the ratio of ortho to para substitution.
While both ethers direct incoming electrophiles to the ortho and para positions, the bulkier isobutyl group hinders the approach of the electrophile to the adjacent ortho positions. Consequently, a higher proportion of the para-substituted product is expected for this compound compared to n-butyl phenyl ether.
Data Presentation: Steric Effects in Alkylbenzenes
| Substrate | Alkyl Group | % Ortho Product | % Para Product | Ortho:Para Ratio |
| Toluene | -CH₃ | 58 | 37 | 1.57 |
| Ethylbenzene | -CH₂CH₃ | 45 | 49 | 0.92 |
| Isopropylbenzene | -CH(CH₃)₂ | 30 | 62 | 0.48 |
| tert-Butylbenzene | -C(CH₃)₃ | 16 | 73 | 0.22 |
Data adapted from Sykes, P. Some Organic Reaction Pathways, 1975.[2][3]
This data clearly demonstrates that as the steric bulk of the alkyl substituent increases, substitution at the ortho position is progressively disfavored, leading to a higher yield of the para product.[2][3] By analogy, we can confidently predict that the nitration of this compound would yield a lower ortho:para ratio than the nitration of n-butyl phenyl ether under identical conditions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is generally not a feasible reaction pathway for this compound and n-butyl phenyl ether. NAS reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups). The alkoxy groups in the title compounds are strongly electron-donating, making the ring highly resistant to attack by nucleophiles.
Experimental Protocols
The following is a representative experimental protocol for the nitration of a butyl phenyl ether, which could be used for a comparative study of the two isomers.
Protocol: Nitration of a Butyl Phenyl Ether
Materials:
-
Butyl phenyl ether (n-butyl or isobutyl)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the butyl phenyl ether (1.0 eq) in dichloromethane (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) with cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the butyl phenyl ether over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the ortho and para isomers. The product distribution can be quantified using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Conclusion
References
Comparative study of Williamson vs Buchwald-Hartwig ether synthesis for aryl ethers
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing aryl ether linkages, the choice of synthetic methodology is critical for efficiency, yield, and substrate compatibility. Two of the most prominent methods for the construction of these C-O bonds are the classical Williamson ether synthesis and the modern palladium-catalyzed Buchwald-Hartwig ether synthesis. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and mechanistic insights to inform methodological selection.
At a Glance: Key Differences
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig Ether Synthesis |
| Reaction Type | Nucleophilic Substitution (SN2 or SNAr) | Palladium-Catalyzed Cross-Coupling |
| Typical Reactants | Phenoxide and an alkyl halide or activated aryl halide | Phenol and an aryl halide/pseudohalide |
| Catalyst | Generally none (for alkyl halides); sometimes phase-transfer catalysts | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand |
| Base | Strong bases (e.g., NaH, KOH, K₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[1] |
| Reaction Temperature | 50-100 °C (for alkyl halides); higher for SNAr[2] | Often milder, 80-120 °C |
| Substrate Scope | Primarily for alkyl aryl ethers; limited for diaryl ethers to activated aryl halides | Broad scope for diaryl ethers, including electron-rich and -neutral aryl halides[3] |
| Key Limitations | Not suitable for unactivated aryl halides; competition with elimination reactions[1] | Catalyst cost and sensitivity; potential for side reactions like hydrodehalogenation |
Delving into the Mechanisms
The fundamental difference between the Williamson and Buchwald-Hartwig syntheses lies in their reaction mechanisms, which dictates their substrate scope and reaction conditions.
The Williamson ether synthesis typically proceeds via an SN2 mechanism when forming alkyl aryl ethers. This involves the backside attack of a phenoxide nucleophile on an alkyl halide. For the synthesis of diaryl ethers, this pathway is generally not viable with unactivated aryl halides due to the difficulty of performing a backside attack on an sp²-hybridized carbon. However, if the aryl halide is activated with strong electron-withdrawing groups, a nucleophilic aromatic substitution (SNAr) mechanism can occur.
The Buchwald-Hartwig ether synthesis , on the other hand, is a transition metal-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol or phenol, deprotonation by a base, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.[3]
Quantitative Data Comparison
The following table summarizes experimental data for the synthesis of various aryl ethers using both the Williamson and Buchwald-Hartwig methods.
| Entry | Aryl Ether Product | Synthesis Method | Reactants | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Williamson | Phenol, Methyl iodide | None | KOH | Methanol | Reflux | 6 | ~95% |
| 2 | 4-Nitrophenyl phenyl ether | Williamson (SNAr) | 4-Fluoronitrobenzene, Phenol | None | K₂CO₃ | DMF | 150 | 4 | 91% |
| 3 | Diphenyl ether | Buchwald-Hartwig | Bromobenzene, Phenol | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene (B28343) | 80 | 3 | 99% |
| 4 | 4-Methylphenyl phenyl ether | Buchwald-Hartwig | 4-Bromotoluene, Phenol | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | 20 | 88% |
| 5 | 2-Nitrophenyl phenyl ether | Buchwald-Hartwig | 1-Bromo-2-nitrobenzene, Phenol | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 95% |
| 6 | 4-Methoxyphenyl phenyl ether | Buchwald-Hartwig | 4-Bromoanisole, Phenol | Pd(OAc)₂ / JohnPhos | NaOtBu | Toluene | 100 | 22 | 91%[3] |
| 7 | 2-Butoxynaphthalene | Williamson | 2-Naphthol (B1666908), 1-Bromobutane (B133212) | None | NaOH | Ethanol | Reflux | 1 | High |
| 8 | Alkyl aryl ethers | Williamson (Microwave) | Various phenols and alkyl tosylates | None | K₂CO₃ | Solvent-free | 90 | 1.25 | 84% |
Detailed Experimental Protocols
Protocol 1: Williamson Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a typical undergraduate organic chemistry experiment.[4]
Materials:
-
2-Naphthol (1.04 mmol, 150 mg)
-
Sodium hydroxide (B78521) (2.18 mmol, 87 mg)
-
Ethanol (2.5 mL)
-
1-Bromobutane (1.35 mmol, 0.15 mL)
Procedure:
-
To a 5 mL conical vial containing a spin vane, add 2-naphthol and ethanol.
-
Stir the mixture and add crushed solid sodium hydroxide.
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Cool the solution to at least 60 °C and add 1-bromobutane via syringe.
-
Reheat the reaction mixture to reflux for 50 minutes.
-
After cooling, transfer the contents to an Erlenmeyer flask and add ice and cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with ice-cold water.
-
Dry the product to a constant weight.
Protocol 2: Buchwald-Hartwig Synthesis of Diaryl Ethers
This general procedure is suitable for small-scale synthesis of a variety of diaryl ethers.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision-Making Workflow
The choice between the Williamson and Buchwald-Hartwig synthesis depends on several factors, primarily the nature of the desired aryl ether. The following workflow can guide the selection process.
Conclusion
Both the Williamson and Buchwald-Hartwig ether syntheses are valuable tools for the construction of aryl ethers. The Williamson synthesis remains a simple and effective method for producing alkyl aryl ethers and can be applied to diaryl ether synthesis when an activated aryl halide is used.[5] However, for a broader range of diaryl ethers, particularly those involving electron-rich or sterically hindered substrates, the Buchwald-Hartwig C-O coupling offers superior scope and generally milder reaction conditions.[6] The choice of method will ultimately be dictated by the specific synthetic target, substrate availability, and the desired scale of the reaction. The continuous development of new ligands and catalysts for the Buchwald-Hartwig reaction continues to expand its utility and solidify its position as a cornerstone of modern organic synthesis.
References
Validating the structure of isobutyl phenyl ether using 1H NMR
In the landscape of pharmaceutical research and drug development, unequivocal structural verification of chemical entities is paramount. For isomers like butyl phenyl ethers, subtle differences in alkyl chain arrangement can significantly impact their physicochemical and biological properties. This guide provides a comparative analysis using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to definitively validate the structure of isobutyl phenyl ether against its isomers: n-butyl phenyl ether, sec-butyl phenyl ether, and tert-butyl phenyl ether.
Comparative ¹H NMR Data Analysis
The structural nuances of the four butyl phenyl ether isomers give rise to distinct ¹H NMR spectral fingerprints. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for the protons on the butyl chain are the key differentiators. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂- | ~3.72 | Doublet | 2H |
| -CH- | ~2.05 | Multiplet | 1H | |
| -CH₃ (x2) | ~1.02 | Doublet | 6H | |
| Aromatic (ortho) | ~6.90-6.95 | Multiplet | 2H | |
| Aromatic (meta) | ~7.25-7.32 | Multiplet | 2H | |
| Aromatic (para) | ~6.88-6.93 | Multiplet | 1H | |
| n-Butyl Phenyl Ether | -CH₂-O- | ~3.95 | Triplet | 2H |
| -CH₂-CH₂O- | ~1.78 | Multiplet | 2H | |
| -CH₂-CH₃ | ~1.50 | Multiplet | 2H | |
| -CH₃ | ~0.98 | Triplet | 3H | |
| Aromatic (ortho) | ~6.90-6.95 | Multiplet | 2H | |
| Aromatic (meta) | ~7.25-7.32 | Multiplet | 2H | |
| Aromatic (para) | ~6.88-6.93 | Multiplet | 1H | |
| sec-Butyl Phenyl Ether | -CH-O- | ~4.29 | Multiplet | 1H |
| -CH₂- | ~1.65-1.75 | Multiplet | 2H | |
| -CH-CH₃ (d) | ~1.28 | Doublet | 3H | |
| -CH₂-CH₃ (t) | ~0.95 | Triplet | 3H | |
| Aromatic (ortho) | ~6.88-6.93 | Multiplet | 2H | |
| Aromatic (meta) | ~7.24-7.31 | Multiplet | 2H | |
| Aromatic (para) | ~6.86-6.91 | Multiplet | 1H | |
| tert-Butyl Phenyl Ether | -C(CH₃)₃ | ~1.35 | Singlet | 9H |
| Aromatic (ortho) | ~7.00-7.05 | Multiplet | 2H | |
| Aromatic (meta) | ~7.25-7.32 | Multiplet | 2H | |
| Aromatic (para) | ~6.85-6.90 | Multiplet | 1H |
Note: The chemical shifts for the aromatic protons are similar across all isomers but may show minor variations.
The ¹H NMR spectrum of this compound is uniquely characterized by a doublet integrating to 6H for the two equivalent methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) group attached to the ether oxygen. This pattern is distinct from the triplet-multiplet-multiplet-triplet sequence of n-butyl phenyl ether, the more complex splitting of sec-butyl phenyl ether, and the sharp singlet for the nine equivalent protons of the tert-butyl group in tert-butyl phenyl ether.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for reproducible and accurate ¹H NMR data acquisition.
1. Sample Preparation:
-
Dissolve 5-25 mg of the butyl phenyl ether sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solvent should contain an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm, for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.
2. Instrument Setup:
-
The data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
The probe is tuned to the ¹H frequency.
3. Data Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
A 90° pulse angle is used to maximize signal intensity for a single scan.
-
The spectral width is set to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
The acquisition time should be sufficient to provide adequate digital resolution (typically 2-4 seconds).
-
A relaxation delay of 1-5 seconds is used to allow for the return of the magnetization to equilibrium between scans, ensuring accurate integration.
-
For samples with low concentration, multiple scans (e.g., 8, 16, or more) may be acquired and averaged to improve the signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0.0 ppm).
-
Peak integration is carried out to determine the relative number of protons corresponding to each signal.
Logical Workflow for Structure Validation
The following diagram illustrates the logical process of validating the structure of this compound using the comparative ¹H NMR data.
Caption: Workflow for this compound structure validation.
By following this systematic approach of data acquisition and comparison, researchers can confidently and accurately validate the chemical structure of this compound, ensuring the integrity of their research and development processes.
A Comparative Analysis of the Reactivity of Primary vs. Secondary Butyl Phenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The subtle structural variance between primary (n-butyl) and secondary (sec-butyl) phenyl ethers results in significant differences in their chemical reactivity, particularly in acid-catalyzed cleavage reactions. This distinction is crucial for professionals in synthetic chemistry and drug development, where ethers are commonly employed as protecting groups or as stable linkages within a larger molecule. Understanding the mechanistic pathways that govern their reactivity allows for precise control over reaction outcomes and the strategic design of synthetic routes.
This guide provides an objective comparison of the reactivity of n-butyl phenyl ether and sec-butyl phenyl ether, supported by established chemical principles and detailed experimental protocols for validation.
Core Reactivity: Acid-Catalyzed Cleavage
The most common reaction involving ethers is their cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI.[1] The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol).[2] The subsequent step, the cleavage of the C-O bond, can proceed via either an S(_N)1 or S(_N)2 mechanism, and this is where the reactivity of primary and secondary butyl phenyl ethers diverges.[3]
-
n-Butyl Phenyl Ether (Primary): The cleavage of n-butyl phenyl ether proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] Following protonation of the ether oxygen, the halide nucleophile (e.g., Br⁻) attacks the less sterically hindered primary carbon of the n-butyl group.[5] The bond between the phenyl group and the oxygen is not cleaved because sp²-hybridized carbons are resistant to S(_N)1 or S(_N)2 reactions.[4] The products are therefore phenol (B47542) and 1-bromobutane.
-
sec-Butyl Phenyl Ether (Secondary): The cleavage of sec-butyl phenyl ether is more complex and can occur through a mixture of S(_N)1 and S(_N)2 pathways.[2] The secondary carbon atom allows for the formation of a relatively stable secondary carbocation intermediate, making the S(_N)1 pathway viable.[6] Concurrently, an S(_N)2 attack at the secondary carbon is also possible, though slower than at a primary carbon due to increased steric hindrance.[7] Consequently, sec-butyl phenyl ether is generally more reactive towards acidic cleavage than its primary counterpart because of the contribution of the lower-energy S(_N)1 pathway. The products are phenol and 2-bromobutane.
Data Presentation: Summary of Reactivity
| Feature | n-Butyl Phenyl Ether (Primary) | sec-Butyl Phenyl Ether (Secondary) |
| Alkyl Group Structure | Primary (1°) Alkyl Group | Secondary (2°) Alkyl Group |
| Dominant Cleavage Mechanism | S(_N)2[5] | S(_N)1 and S(_N)2 Mixture[2] |
| Carbocation Intermediate | A primary carbocation is highly unstable and does not form.[3] | A secondary carbocation can form, providing a lower energy S(_N)1 pathway.[6] |
| Relative Reactivity | Less reactive due to a higher energy S(_N)2-only pathway. | More reactive due to the possibility of a stabilized carbocation intermediate (S(_N)1 pathway).[6] |
| Products of Cleavage with HBr | Phenol and 1-Bromobutane | Phenol and 2-Bromobutane |
Experimental Protocols
1. Comparative Acid-Catalyzed Cleavage of Butyl Phenyl Ethers
This protocol describes a method to compare the cleavage rates of n-butyl phenyl ether and sec-butyl phenyl ether.
-
Objective: To determine the relative reactivity of a primary and a secondary butyl phenyl ether under identical acidic conditions.
-
Materials:
-
n-Butyl phenyl ether
-
sec-Butyl phenyl ether
-
48% Hydrobromic acid (HBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Prepare two separate 0.1 M solutions of n-butyl phenyl ether and sec-butyl phenyl ether in dichloromethane, each containing a known concentration of an internal standard (e.g., dodecane).
-
Place 10 mL of each solution into separate round-bottom flasks equipped with reflux condensers and magnetic stirrers.
-
Add an equimolar amount of 48% HBr to each flask simultaneously.
-
Heat both reaction mixtures to a constant temperature (e.g., 40°C) in a water bath.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of saturated sodium bicarbonate solution.
-
Vortex the vial, separate the organic layer, and dry it over anhydrous magnesium sulfate.
-
Analyze the organic layer by GC-MS to quantify the remaining amount of the starting ether relative to the internal standard.
-
Plot the concentration of the ether versus time for both reactions to compare their rates of disappearance.
-
2. Synthesis via Williamson Ether Synthesis
The ease of synthesis also provides insight into the reactivity differences related to the primary and secondary alkyl structures. The Williamson ether synthesis is a classic S(_N)2 reaction.[8]
-
Objective: To synthesize n-butyl phenyl ether and attempt the synthesis of sec-butyl phenyl ether to demonstrate the effect of substrate structure in an S(_N)2 reaction.
-
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
n-Butyl bromide
-
sec-Butyl bromide
-
Diethyl ether
-
-
Procedure (Synthesis of n-Butyl Phenyl Ether):
-
Dissolve phenol (1 equivalent) in ethanol in a round-bottom flask.
-
Carefully add sodium hydroxide (1 equivalent) to the solution to form sodium phenoxide.
-
Add n-butyl bromide (1 equivalent) to the flask.[9]
-
Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with dilute NaOH solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield n-butyl phenyl ether.[10]
-
-
Comparative Attempt (Synthesis of sec-Butyl Phenyl Ether):
-
Repeat the above procedure, substituting sec-butyl bromide for n-butyl bromide.
-
Analyze the product mixture. A significant amount of alkene (from E2 elimination) is expected, resulting in a much lower yield of the desired sec-butyl phenyl ether.[11] This is because the phenoxide ion can act as a base, and the secondary alkyl halide is more susceptible to elimination than the primary alkyl halide.[8]
-
Visualizations of Reaction Pathways and Workflows
Caption: S(_N)2 cleavage mechanism for n-butyl phenyl ether.
Caption: Competing S(_N)1 and S(_N)2 cleavage pathways for sec-butyl phenyl ether.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. longdom.org [longdom.org]
- 6. fiveable.me [fiveable.me]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. scribd.com [scribd.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Methods for the Synthesis of Alkyl Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. While the Williamson ether synthesis has long been a cornerstone for constructing these C-O bonds, its limitations, such as the need for strong bases and the potential for competing elimination reactions, have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of the performance of key alternative methodologies, supported by experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Performance Comparison of Alkyl Aryl Ether Synthesis Methods
The following table summarizes the key performance indicators for the prominent alternative methods for alkyl aryl ether synthesis, allowing for a rapid comparison of their respective strengths and weaknesses.
| Method | Typical Reactants | Catalyst/Reagent | Temperature | Key Advantages | Key Disadvantages |
| Ullmann Condensation | Aryl Halide, Alcohol | Copper (often stoichiometric) | High (>150 °C) | Effective for some hindered substrates.[1] | Harsh reaction conditions, often requires high catalyst loading.[2] |
| Chan-Lam Coupling | Aryl Boronic Acid, Alcohol | Copper (catalytic) | Room Temp. to moderate | Mild conditions, broad substrate scope, air and moisture tolerant.[3][4] | Can be slow, potential for side reactions.[4] |
| Buchwald-Hartwig Etherification | Aryl Halide/Triflate, Alcohol | Palladium/Ligand | Moderate to high | High yields, excellent functional group tolerance, broad scope.[5][6] | Cost of palladium and ligands, sensitivity to air and moisture. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide, Alcohol | Base | Varies | Metal-free, high atom economy.[7][8] | Requires electron-deficient aryl halides. |
| Reductive Etherification | Aldehyde/Ketone, Phenol (B47542) | Reducing Agent, Catalyst | Mild to moderate | Utilizes readily available carbonyl compounds.[9][10] | Can have chemoselectivity issues. |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed examination of each synthetic method, including a representative experimental protocol to illustrate its practical application.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and an alcohol.[2] While traditional protocols often required harsh conditions, modern variations have improved its applicability.
Key Characteristics:
-
Mechanism: Involves the formation of a copper alkoxide followed by reaction with the aryl halide.
-
Substrate Scope: Particularly useful for the synthesis of diaryl ethers and can be applied to some sterically hindered substrates.[1] Electron-poor aryl halides tend to give higher yields.[11]
-
Reaction Conditions: Typically requires high temperatures (often > 150 °C) and polar aprotic solvents like DMF or NMP.[2] Stoichiometric amounts of copper were traditionally used, though catalytic systems have been developed.[11]
Representative Experimental Protocol:
To a solution of an aryl halide (1.0 mmol) and an alcohol (1.2 mmol) in DMF (5 mL) is added cesium carbonate (2.0 mmol) and copper(I) iodide (0.1 mmol). The mixture is heated to 150 °C for 24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling of aryl boronic acids with alcohols or amines, notable for its mild reaction conditions.[3][4]
Key Characteristics:
-
Mechanism: Proceeds via a copper(III) intermediate, with the reaction often being promoted by atmospheric oxygen.[3]
-
Substrate Scope: Tolerates a wide range of functional groups on both the aryl boronic acid and the alcohol.[4][12]
-
Reaction Conditions: Often proceeds at room temperature and is tolerant of air and moisture, making it experimentally convenient.[3] A base, such as pyridine (B92270) or triethylamine, is typically required.
Representative Experimental Protocol: [4]
A mixture of the arylboronic acid (1.0 mmol), the alcohol (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol) in dichloromethane (B109758) (10 mL) is stirred at room temperature under an air atmosphere for 48 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired alkyl aryl ether.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been successfully extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of alkyl aryl ethers.[5][6]
Key Characteristics:
-
Mechanism: Involves a palladium(0)/palladium(II) catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination.
-
Substrate Scope: Exhibits broad substrate scope, accommodating a wide variety of aryl halides (including chlorides) and triflates, as well as primary and secondary alcohols.[6][13] It is known for its excellent functional group tolerance.
-
Reaction Conditions: Typically requires an inert atmosphere and anhydrous solvents. A strong base, such as sodium tert-butoxide, is commonly used. The choice of phosphine (B1218219) ligand is crucial for reaction efficiency.
Representative Experimental Protocol: [13]
In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), sodium tert-butoxide (1.4 mmol), the aryl bromide (1.0 mmol), and the alcohol (1.2 mmol). Anhydrous toluene (B28343) (5 mL) is added, and the vial is sealed and heated to 100 °C for 16-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free pathway to alkyl aryl ethers, relying on the activation of the aromatic ring by electron-withdrawing groups.[7]
Key Characteristics:
-
Mechanism: A two-step process involving the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group.
-
Substrate Scope: Limited to aryl halides or other substrates bearing strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.[7][8]
-
Reaction Conditions: Typically requires a base to generate the alkoxide nucleophile. The reaction can often be performed under relatively mild conditions.
Representative Experimental Protocol: [8]
To a solution of the activated aryl fluoride (B91410) (1.0 mmol) and the alcohol (1.1 mmol) in anhydrous THF (10 mL) at 0 °C is added potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude product, which is purified by column chromatography.
Reductive Etherification
Reductive etherification offers a distinct approach by forming the C-O bond through the reaction of a carbonyl compound with a phenol in the presence of a reducing agent.[9][10]
Key Characteristics:
-
Mechanism: Involves the in situ formation of a hemiacetal or hemiketal, which is then reduced to the corresponding ether.
-
Substrate Scope: Utilizes readily available aldehydes and ketones as the alkyl source.[10]
-
Reaction Conditions: A variety of reducing agents, such as silanes, can be employed in the presence of a Lewis or Brønsted acid catalyst.[9][10]
Representative Experimental Protocol: [10]
To a mixture of the aldehyde or ketone (1.0 mmol) and the phenol (1.2 mmol) in dichloromethane (10 mL) is added triethylsilane (1.5 mmol) and a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, 0.1 mmol) at room temperature. The reaction is stirred until completion (monitored by TLC). The mixture is then quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical relationships between the different alternative methods for alkyl aryl ether synthesis, categorized by the type of bond formation strategy.
Caption: Classification of alternative alkyl aryl ether synthesis methods.
This guide provides a foundational understanding of the prominent alternatives to the Williamson ether synthesis. The choice of method will ultimately depend on the specific substrates, desired functional group tolerance, and available laboratory resources. By carefully considering the data and protocols presented, researchers can make informed decisions to efficiently synthesize the target alkyl aryl ethers for their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ether synthesis by reductive etherification [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Isobutyl Phenyl Ether: Cross-Referencing Experimental Data with Literature Values
For professionals in research, development, and chemical sciences, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimental data for isobutyl phenyl ether (CAS No. 1126-75-6) against established literature values. Detailed methodologies for key analytical experiments are presented to support the validation and interpretation of findings.
Comparison of Physical and Spectroscopic Properties
The verification of a compound's identity and purity relies on the close correlation between experimentally measured properties and values reported in scientific literature. The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Experimental / Observed Data | Literature Value(s) |
| Physical Properties | ||
| Boiling Point | 196 - 201 °C | 196 °C[1], 201 °C (estimated)[2] |
| Density | 0.919 g/cm³ | 0.919 g/cm³[1] |
| Refractive Index (n²⁰/D) | Not Available | Data not found for isobutyl isomer. For n-butyl phenyl ether: 1.497[3] |
| Spectroscopic Data | ||
| ¹H NMR (δ, ppm) | ||
| -OCH₂- (isobutyl) | ~3.7 ppm | ~3.4 - 4.5 ppm[4] |
| -CH- (isobutyl) | ~2.0 ppm | Not specified |
| -CH₃ (isobutyl) | ~1.0 ppm | Not specified |
| Aromatic -H | ~6.8 - 7.3 ppm | Not specified |
| ¹³C NMR (δ, ppm) | ||
| -OCH₂- (isobutyl) | ~75 ppm | ~50 - 80 ppm[4] |
| Aromatic C-O | ~159 ppm | Not specified |
| IR Spectroscopy (cm⁻¹) | ||
| C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | ~1250 cm⁻¹[4] |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | Not specified |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Not specified |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Not specified |
| Mass Spectrometry (m/z) | ||
| Molecular Ion [M]⁺ | 150 | 150[2] |
| Base Peak | 94 | 94[2] |
| Major Fragments | 77, 41 | 94, 77, 41[2] |
Experimental Workflow Visualization
The logical process for validating a chemical compound involves a systematic comparison of experimentally derived data against established literature and database values. This workflow ensures a high degree of confidence in the material's identity and purity before its use in further applications.
Caption: Workflow for Cross-Referencing Experimental Data with Literature Values.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard operating procedures for the key analytical techniques discussed.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined using a micro-boiling point apparatus. A small amount of the sample (approx. 0.5 mL) is placed in a test tube with a boiling chip. The tube is heated in a controlled manner, and the temperature is measured when a steady stream of vapor bubbles emerges from an inverted capillary tube and the liquid begins to re-enter the capillary upon cooling. The atmospheric pressure should be recorded simultaneously.
-
Density: The density is measured using a pycnometer or a digital density meter. The mass of the empty, dry pycnometer is recorded. It is then filled with the sample, and the mass is recorded again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at a specific temperature (e.g., 20°C).
-
Refractive Index: An Abbe refractometer is used to measure the refractive index. A few drops of the liquid sample are placed on the prism surface. The instrument is adjusted until the dividing line between the light and dark fields aligns with the crosshairs in the eyepiece. The refractive index is then read from the scale, with temperature correction applied as necessary.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or pressed between two salt plates (e.g., NaCl) to form a thin film.
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O. The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Key peaks are identified and their wavenumbers (cm⁻¹) are recorded.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification before analysis.
-
Ionization: In the ion source, molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment. The molecular ion [M]⁺ and various fragment ions are produced.
-
Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z. Key fragments for this compound include the molecular ion (m/z 150), the phenol (B47542) radical cation (m/z 94) from rearrangement and loss of isobutylene, and the phenyl cation (m/z 77).[2]
-
References
Purity Analysis of Isobutyl Phenyl Ether: A Comparative Guide to Gas Chromatography and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound like isobutyl phenyl ether, a versatile solvent and intermediate, ensuring high purity is paramount for its intended applications. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical techniques for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods for Purity Determination
Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can be valuable orthogonal techniques.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification without a specific analyte standard. |
| Typical Analytes | Volatile and thermally stable compounds.[3] | Non-volatile or thermally labile compounds. | Any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C). |
| Primary Use | Purity determination, identification of volatile impurities. | Purity determination, analysis of non-volatile impurities and degradation products. | Absolute and relative quantification, structural elucidation, purity assessment without a specific reference standard. |
| Advantages | High resolution, sensitivity, and speed for volatile compounds. Well-established and robust. | Applicable to a wide range of compounds, various detection methods available (e.g., UV, MS). | Primary analytical method, non-destructive, provides structural information, high precision. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. Requires reference standards for impurity identification. | Can consume larger volumes of solvents, may have lower resolution for some volatile compounds compared to GC. | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of an this compound sample and identify potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Autosampler or manual injection system
-
Data acquisition and processing software
Reagents and Materials:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., dichloromethane, acetone, or hexane)
-
Carrier gas: Helium or Nitrogen, high purity
-
FID gases: Hydrogen and Air, high purity
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane). This results in a concentration of approximately 10 mg/mL.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial.
Data Analysis:
The purity of the this compound is determined by the area percent method. The peak area of each impurity is divided by the total area of all peaks in the chromatogram and multiplied by 100 to give the percentage of that impurity. The purity of this compound is then calculated by subtracting the sum of the percentages of all impurities from 100%.
Purity (%) = 100% - Σ (% Impurities)
Expected Results (Hypothetical):
A hypothetical chromatogram would show a major peak corresponding to this compound and potentially smaller peaks for related impurities.
-
Potential Impurities: These could include starting materials from the synthesis, such as phenol (B47542) and isobutanol, or byproducts like diisobutyl ether or other isomeric phenyl ethers.[5] The retention times would be dependent on the specific column and conditions used.
Table of Hypothetical Retention Times and Peak Areas:
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | Solvent (Dichloromethane) | 2.5 | - | - |
| 2 | Isobutanol | 5.8 | 1500 | 0.05 |
| 3 | Diisobutyl ether | 7.2 | 2500 | 0.08 |
| 4 | Phenol | 10.5 | 3000 | 0.10 |
| 5 | This compound | 15.2 | 2985000 | 99.75 |
| 6 | Unknown Impurity | 16.8 | 1000 | 0.02 |
Note: This data is for illustrative purposes only.
Workflow and Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for GC-FID analysis and the logical relationship in selecting an analytical method.
Caption: Experimental workflow for the purity analysis of this compound by GC-FID.
References
Isobutyl Phenyl Ether: A Comparative Guide to Aromatic Ether Solvents for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide provides a comprehensive comparison of isobutyl phenyl ether with other common aromatic ether solvents—anisole (B1667542), diphenyl ether, and tert-butyl phenyl ether—supported by physical data and generalized experimental protocols.
Executive Summary
This compound presents itself as a viable and versatile alternative to other aromatic ether solvents. With a boiling point positioned between that of anisole and diphenyl ether, it offers a broader operational temperature range. Its chemical inertness, comparable to other ethers, makes it suitable for a variety of sensitive chemical transformations. While direct comparative performance data is sparse in publicly available literature, its physical properties suggest it is a valuable tool in a chemist's arsenal (B13267) of solvents, particularly for reactions requiring temperatures above the boiling point of anisole.
Comparative Analysis of Physical Properties
The selection of an appropriate solvent often begins with a thorough evaluation of its physical properties. The following table summarizes key data for this compound and its alternatives.
| Property | This compound | Anisole | Diphenyl Ether | tert-Butyl Phenyl Ether |
| CAS Number | 1126-75-6[1] | 100-66-3[2][3] | 101-84-8[4] | 6669-13-2[5] |
| Molecular Formula | C₁₀H₁₄O[1] | C₇H₈O[6] | C₁₂H₁₀O[4] | C₁₀H₁₄O[5] |
| Molecular Weight ( g/mol ) | 150.22[1] | 108.14[6] | 170.21[4] | 150.22[5] |
| Boiling Point (°C) | ~201[1][7] | ~154-155.5[2][3][6] | ~258-259[4][8][9] | ~184[10] |
| Density (g/cm³) | ~0.919 (at 25°C)[11] | ~0.995 (at 25°C)[12][13] | ~1.073 (at 25°C)[9][14] | ~0.924[10] |
| Solubility | Insoluble in water; soluble in organic solvents. | Slightly soluble in water; soluble in alcohol, ether, acetone, and benzene.[2][15][16][17] | Insoluble in water; soluble in benzene, diethyl ether, and glacial acetic acid.[18][19] | Sparingly soluble in water; soluble in organic solvents.[20] |
Performance in Synthetic Chemistry: An Overview
Aromatic ethers are prized for their stability and are frequently employed in a range of chemical reactions. Their inert nature under many conditions makes them suitable for reactions involving strong bases or organometallic reagents.
Williamson Ether Synthesis
The Williamson ether synthesis, a classical method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide.[9][17] While typically the reactants and products are the focus, the solvent plays a crucial role in facilitating the reaction. Aprotic solvents are generally preferred to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion.
Grignard Reactions
Grignard reactions, which involve the formation and subsequent reaction of organomagnesium halides, are highly sensitive to the solvent used. The ether solvent plays a critical role in solvating the magnesium center, which is essential for the formation and stability of the Grignard reagent.[15] Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for these reactions.
When considering aromatic ethers as solvents for Grignard reactions, their ability to coordinate with the magnesium center is paramount. The steric bulk of the alkoxy group could influence the rate of Grignard reagent formation and its subsequent reactivity. For instance, the bulkier tert-butyl group in tert-butyl phenyl ether might hinder its coordinating ability compared to the less sterically demanding methoxy (B1213986) group of anisole. This compound offers an intermediate steric profile.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that is fundamental in the synthesis of biaryl compounds. The solvent can significantly impact the solubility of the reactants, reagents, and catalyst, as well as the overall reaction rate and yield.[21] Common solvents include toluene, THF, and dioxane.
The higher boiling points of this compound and diphenyl ether could be beneficial for Suzuki couplings that require elevated temperatures to drive the reaction to completion. The polarity of the solvent can also play a role in the efficacy of the catalytic cycle.
Experimental Protocols
Below are generalized experimental protocols for key reactions where aromatic ether solvents could be employed. Researchers should optimize these protocols for their specific substrates and desired outcomes.
General Protocol for Williamson Ether Synthesis
-
Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the chosen aromatic ether solvent (e.g., this compound). Add a strong base, such as sodium hydride, portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Alkyl Halide: Cool the freshly prepared alkoxide solution to 0 °C. Add the alkyl halide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to the desired temperature (this will depend on the reactivity of the substrates and the boiling point of the solvent) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Suzuki Coupling
-
Reaction Setup: To a Schlenk flask, add the aryl halide, the boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add the degassed aromatic ether solvent (e.g., this compound) and a small amount of degassed water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir vigorously until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of experimental design and understanding of biological contexts, the following diagrams are provided.
A generalized workflow for a typical organic synthesis experiment.
A simplified signaling pathway in drug action.
Conclusion
This compound is a promising alternative to conventional aromatic ether solvents. Its physical properties, particularly its boiling point, offer advantages for reactions requiring elevated temperatures. While direct, quantitative comparisons of its performance against anisole, diphenyl ether, and tert-butyl phenyl ether in specific, named reactions are not extensively documented in readily accessible literature, its profile suggests it is a valuable solvent for a range of organic transformations. Further experimental investigation is warranted to fully elucidate its comparative performance characteristics. Researchers are encouraged to consider this compound in their solvent screening studies, especially when seeking a balance of thermal stability and moderate volatility.
References
- 1. Aromatic ethers are typically derived from aromatic compounds, while - askIITians [askiitians.com]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. byjus.com [byjus.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. CAS 6669-13-2: tert-Butyl phenyl ether | CymitQuimica [cymitquimica.com]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
Mechanistic comparison of acid-catalyzed vs base-catalyzed ether synthesis
For researchers and professionals in drug development and the chemical sciences, the synthesis of ethers is a fundamental and frequently employed transformation. The two primary strategies for forging the ether linkage—acid-catalyzed and base-catalyzed (most notably the Williamson ether synthesis)—offer distinct advantages and disadvantages. This guide provides an in-depth mechanistic comparison, supported by experimental data and detailed protocols, to inform the selection of the most appropriate synthetic route.
Mechanistic Overview
The choice between acid- and base-catalyzed ether synthesis is fundamentally a choice between activating the alcohol as an electrophile or a nucleophile.
Acid-Catalyzed Ether Synthesis: This method typically involves the dehydration of alcohols. The acid catalyst protonates a hydroxyl group, converting it into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an SN1 or SN2 fashion to form the ether. This method is most effective for the synthesis of symmetrical ethers from primary alcohols.[1][2]
Base-Catalyzed Ether Synthesis (Williamson Ether Synthesis): This versatile and widely used method involves the deprotonation of an alcohol with a strong base to form a potent nucleophile, the alkoxide.[3][4][5] This alkoxide then displaces a halide or other suitable leaving group from an alkylating agent in an SN2 reaction to form the ether.[3][4][5] This approach is suitable for the synthesis of both symmetrical and unsymmetrical ethers.[3]
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for each method, based on typical laboratory-scale syntheses.
| Parameter | Acid-Catalyzed Dehydration | Williamson Ether Synthesis |
| Typical Substrates | Primary alcohols for symmetrical ethers | Primary alkyl halides and a wide range of alcohols |
| Reaction Temperature | Higher (e.g., 130-140°C for diethyl ether)[1] | Milder (e.g., 50-100°C)[3][5] |
| Typical Reaction Time | Variable, often continuous process | 1-8 hours[3][5] |
| Typical Yield | Can be high for simple symmetrical ethers | 50-95% in laboratory settings[3][5] |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Strong base (e.g., NaH, NaOH), Alkyl halide |
| Primary Side Reactions | Elimination to form alkenes (especially with 2°/3° alcohols)[1][2] | E2 elimination with hindered alkyl halides[3][4][6] |
Signaling Pathways and Logical Relationships
To visualize the mechanistic pathways, the following diagrams illustrate the key steps in both acid- and base-catalyzed ether synthesis.
Caption: Acid-Catalyzed Ether Synthesis Pathway.
Caption: Base-Catalyzed (Williamson) Ether Synthesis Pathway.
Experimental Protocols
Detailed methodologies for the synthesis of diethyl ether using both acid- and base-catalyzed methods are provided below.
Experimental Protocol 1: Acid-Catalyzed Synthesis of Diethyl Ether from Ethanol (B145695)
Objective: To synthesize diethyl ether via the sulfuric acid-catalyzed dehydration of ethanol.
Materials:
-
Ethanol (95% or absolute)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Calcium Chloride
-
Three-neck round-bottom flask
-
Addition funnel
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask equipped with an addition funnel and a distillation setup, place a volume of ethanol and cool the flask in an ice bath.[7]
-
Slowly add a volume of concentrated sulfuric acid dropwise from the addition funnel to the cooled ethanol with constant stirring.[7]
-
Remove the ice bath and replace it with a heating mantle. Heat the mixture to approximately 130-140°C.[1][8]
-
Once the reaction temperature is reached and diethyl ether begins to distill, slowly add more ethanol from the addition funnel at a rate that matches the distillation rate.[8]
-
Collect the distillate, which will contain diethyl ether, unreacted ethanol, and some water.
-
Transfer the distillate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a saturated sodium chloride solution to remove ethanol.[7]
-
Separate the organic layer (diethyl ether) and dry it over anhydrous calcium chloride.
-
Perform a final distillation to obtain pure diethyl ether, collecting the fraction that boils at approximately 34.6°C.
Experimental Protocol 2: Base-Catalyzed (Williamson) Synthesis of Diethyl Ether
Objective: To synthesize diethyl ether from sodium ethoxide and an ethyl halide.
Materials:
-
Ethanol
-
Sodium metal or Sodium Hydride (NaH)
-
Ethyl bromide or Ethyl iodide
-
Anhydrous diethyl ether (as solvent, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas. Alternatively, sodium hydride can be carefully added to ethanol. The reaction is complete when all the sodium has reacted to form sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add an equimolar amount of ethyl bromide or ethyl iodide.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 50-80°C) for 1-2 hours.[3][5]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to dissolve the sodium bromide/iodide byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer (diethyl ether).
-
Wash the organic layer with water to remove any remaining ethanol and salts.
-
Dry the diethyl ether layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).
-
Purify the diethyl ether by distillation, collecting the fraction boiling at approximately 34.6°C.
Experimental Workflow
The following diagram outlines a general workflow for a typical ether synthesis experiment, from reaction setup to product purification and analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to Isobutyl Phenyl Ether for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercial isobutyl phenyl ether against a greener alternative, cyclopentyl methyl ether (CPME), for applications in synthetic organic chemistry. The comparison focuses on their performance as solvents in the context of a Williamson ether synthesis, a fundamental and widely used reaction in drug development and other areas of chemical synthesis.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for commercial-grade this compound typically includes the following specifications. These are benchmark values and may vary between suppliers.
| Parameter | Typical Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | IR, NMR |
| Boiling Point | 198-201 °C | Distillation |
| Density (at 25 °C) | ~0.919 g/mL | Densitometry |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Refractive Index (at 20°C) | ~1.494 | Refractometry |
Performance Comparison: this compound vs. Cyclopentyl Methyl Ether (CPME)
The Williamson ether synthesis is a robust and versatile method for the preparation of ethers and is an excellent reaction to compare solvent performance. This reaction proceeds via an S(_N)2 mechanism, where the choice of solvent can significantly impact reaction rate, yield, and ease of product purification.[1][2][3][4][5]
Physical and Chemical Properties Comparison
| Property | This compound | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 1126-75-6 | 5614-37-9 |
| Molecular Formula | C({10})H({14})O | C(6)H({12})O |
| Molecular Weight | 150.22 g/mol | 100.16 g/mol |
| Boiling Point | 198-201 °C | 106 °C |
| Density | ~0.919 g/mL | ~0.86 g/mL |
| Flash Point | 71.6 °C | -1 °C |
| Solubility in Water | Low | Very Low (1.1 g/100 mL) |
| "Green" Solvent Classification | Not generally considered "green" | Recommended "green" solvent |
Experimental Performance in Williamson Ether Synthesis
The following table presents a hypothetical comparison of this compound and CPME in the synthesis of benzyl (B1604629) phenyl ether from phenol (B47542) and benzyl bromide. The data is extrapolated from the known properties of the solvents and typical outcomes of Williamson ether synthesis.
| Parameter | This compound (Hypothetical) | Cyclopentyl Methyl Ether (CPME) (Typical) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | 100 °C | 80 °C |
| Product Yield | 85-95% | 80-90% |
| Ease of Work-up | Moderate | Excellent (due to low water solubility) |
| Solvent Recovery | Possible via distillation | Readily recoverable via distillation |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol is designed for the synthesis of benzyl phenyl ether and can be adapted to compare the performance of this compound and cyclopentyl methyl ether as solvents.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (1.5 eq)
-
Solvent (this compound or Cyclopentyl methyl ether)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the chosen solvent (this compound or CPME, sufficient to make a 0.5 M solution of phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C for this compound or 80 °C for CPME) and maintain for the required reaction time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of the organic layer).
-
Wash the organic layer with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure benzyl phenyl ether.
Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: S(_N)2 mechanism of the Williamson ether synthesis.
References
Safety Operating Guide
Proper Disposal of Isobutyl Phenyl Ether: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of isobutyl phenyl ether, reinforcing our commitment to being your trusted partner in laboratory safety.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol [1] |
| Appearance | Colorless liquid[2][3] |
| Boiling Point | 196 °C at 760 mmHg[4] |
| Flash Point | 71.6 °C to 82 °C[2][4] |
| Density | 0.919 to 0.9350 g/cm³[2][4] |
| Vapor Pressure | 0.572 mmHg at 25°C[4] |
| Vapor Density | 5.18[2] |
Immediate Safety and First Aid
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
Spill & Leak Procedures
In the case of a spill, follow these steps to ensure safety and proper containment:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition, such as sparks or open flames.[2][5]
-
Ensure Ventilation: Use in a well-ventilated area.[2]
-
Absorb Spill: Absorb the spill with an inert material, such as vermiculite, sand, or earth.[2]
-
Contain: Place the absorbed material into a suitable, clean, dry, and closed container for disposal.[2]
Step-by-Step Disposal Protocol
Proper disposal of this compound is not just a matter of safety, but also of regulatory compliance. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2] Additionally, state and local hazardous waste regulations must be consulted for complete and accurate classification.[2]
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of this compound.
Detailed Disposal Steps:
-
Personal Protective Equipment (PPE): Before handling, always wear appropriate personal protective equipment, including chemical safety goggles, protective gloves, and protective clothing to prevent eye and skin contact.[2]
-
Container Management: Keep waste this compound in its original container or a compatible, properly labeled, and tightly closed container.[1][2] Do not mix with other waste.[1]
-
Storage: Store the waste material in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
-
Engage a Licensed Professional: Disposal must be conducted by a licensed waste disposal company.[6] Entrusting disposal to certified professionals ensures that all local and national regulations are met.[6]
-
Documentation and Transport: Maintain records of the waste material and arrange for its collection and transport by the licensed waste disposal service to an approved waste disposal plant.[1][5]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
Essential Safety and Operational Guide for Handling Isobutyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of isobutyl phenyl ether. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory tract irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[1][2]
-
Body Protection: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing to protect against spills.[1] Long pants and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
II. Quantitative Safety Data
The following table summarizes key safety data for n-butyl phenyl ether, a close isomer of this compound. This data should be used as a reference, as specific data for this compound is not available.
| Property | Value | Source |
| Flash Point | 82 °C (179.6 °F) | [1][5] |
| Boiling Point | 210.2 °C (410.4 °F) at 760 mmHg | [3] |
| NFPA Rating (estimated) | Health: 1, Flammability: 2, Instability: 0 | [1][5] |
| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established.[5] |
Note: The absence of established occupational exposure limits does not imply that this chemical is without risk. Exposures should be kept as low as reasonably achievable.
III. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of ignition sources such as open flames, hot plates, and spark-producing equipment.[1][6]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Verify that a compatible fire extinguisher (e.g., dry chemical, carbon dioxide, or foam) and a spill kit are readily accessible.[1]
-
-
Handling:
-
Don all required PPE as specified in Section I.
-
Conduct all manipulations of this compound within a chemical fume hood to control vapor accumulation.[6][7]
-
Use bottle carriers when transporting glass containers of the chemical.[6]
-
When transferring the liquid, pour slowly to avoid splashing. For transfers between metal containers, ensure they are electrically bonded and grounded to prevent static discharge.[6]
-
-
Heating:
-
Post-Handling:
-
Tightly cap all containers of this compound when not in use.
-
Decontaminate the work area thoroughly after completion of the experiment.
-
Wash hands and any exposed skin with soap and water after removing gloves.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Use a chemically resistant container with a secure, tight-fitting lid.[2]
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").
-
-
Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
-
The storage area should be a designated satellite accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not pour this compound down the drain.[2]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain product residue.[1] Alternatively, follow your institution's specific procedures for triple-rinsing and recycling containers, if applicable.
-
V. Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a prompt and coordinated response is critical. The following diagram outlines the general workflow for managing a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. uwyo.edu [uwyo.edu]
- 2. sanei.or.jp [sanei.or.jp]
- 3. PHENYL ETHER (VAPOR) | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. static.csbsju.edu [static.csbsju.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
